MB21
Description
Properties
CAS No. |
1870007-38-7 |
|---|---|
Molecular Formula |
C21H12ClN3O2S |
Molecular Weight |
405.85 |
IUPAC Name |
(E)-4-{5-[2-(5-Chloro-1H-benzoimidazol-2-yl)-2-cyano-vinyl]-thiophen-2-yl}-benzoic acid |
InChI |
InChI=1S/C21H12ClN3O2S/c22-15-5-7-17-18(10-15)25-20(24-17)14(11-23)9-16-6-8-19(28-16)12-1-3-13(4-2-12)21(26)27/h1-10H,(H,24,25)(H,26,27)/b14-9+ |
InChI Key |
KCRGBCOERUHZLY-NTEUORMPSA-N |
SMILES |
O=C(O)C1=CC=C(C2=CC=C(/C=C(C3=NC4=CC(Cl)=CC=C4N3)\C#N)S2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MB21; MB-21; MB 21; |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Efficacy of MB21 Against Dengue Virus Serotypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of MB21, a benzimidazole derivative, against the four serotypes of the dengue virus (DENV). The document summarizes key quantitative data, details the experimental protocols for assessing antiviral efficacy, and visualizes the putative mechanism of action and experimental workflows.
Quantitative Assessment of this compound Antiviral Activity
The in vitro efficacy of this compound has been demonstrated through enzymatic and cell-based assays. The compound exhibits inhibitory activity against the dengue virus NS2B-NS3 protease and suppresses viral replication across all four serotypes.
Table 1: Enzymatic Inhibition of DENV-2 NS2B-NS3 Protease by this compound
| Compound | Target Enzyme | IC50 (μM) | Inhibition Type |
| This compound | DENV-2 NS2B-NS3 Protease | 5.95 | Mixed |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Inhibition of Dengue Virus Titer in Cell Culture by this compound
| Dengue Serotype | Virus Strain | Cell Line | This compound Concentration (μM) | % Inhibition of Viral Titer |
| DENV-1 | West Pac 74 | Vero | 30 | 50 |
| DENV-2 | S-16803 | Vero | 30 | 82 |
| DENV-3 | CH54389 | Vero | 30 | 75 |
| DENV-4 | TVP-360 | Vero | 30 | 73 |
Data indicates a statistically significant reduction in infectious virus production for all four DENV serotypes in the presence of this compound.[1]
Mechanism of Action: Targeting the DENV NS2B-NS3 Protease
This compound functions as an inhibitor of the dengue virus NS2B-NS3 protease, an enzyme essential for viral replication.[1] The viral genome is translated into a single polyprotein that must be cleaved by the viral protease into individual functional proteins. By inhibiting this protease, this compound disrupts the viral life cycle. Kinetic analysis suggests that this compound acts as a mixed-type inhibitor, likely binding to an allosteric site on the protease, thereby altering its conformation and reducing its catalytic efficiency.[1]
References
MB21 inhibitor of dengue virus replication
An In-depth Technical Guide to MB21: A Pan-Serotypic Inhibitor of Dengue Virus Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dengue virus (DENV) remains a significant global health threat, with an urgent need for effective antiviral therapies. The viral NS2B-NS3 protease is an essential enzyme for viral replication and a key target for drug development. This document provides a comprehensive technical overview of this compound, a benzimidazole derivative identified as a potent inhibitor of the DENV NS2B-NS3 protease. This compound has demonstrated inhibitory activity against all four dengue virus serotypes in cell culture with minimal cytotoxicity. This guide details its mechanism of action, summarizes key quantitative data, provides methodologies for its evaluation, and visualizes its role in the viral life cycle and experimental workflows.
Introduction to Dengue Virus and the NS2B-NS3 Protease Target
Dengue virus is a mosquito-borne flavivirus with four distinct serotypes (DENV-1, -2, -3, and -4). Infection can lead to a range of illnesses, from mild dengue fever to severe and potentially fatal dengue hemorrhagic fever and dengue shock syndrome. The viral genome is a single-stranded positive-sense RNA that is translated into a single polyprotein. This polyprotein is subsequently cleaved by host and viral proteases to yield mature viral proteins.
The DENV NS2B-NS3 protease is a crucial viral enzyme responsible for cleaving the viral polyprotein at multiple sites. The NS3 protein contains the serine protease domain, and the NS2B protein acts as a cofactor, forming a stable and active NS2B-NS3 protease complex. The proper functioning of this protease is absolutely essential for the replication of the dengue virus, making it a prime target for antiviral drug development.[1][2]
This compound: A Novel Benzimidazole-Based DENV Inhibitor
This compound is a small molecule benzimidazole derivative that has been identified as a potent inhibitor of the DENV NS2B-NS3 protease.[3][4] Its discovery strengthens the case for the development of a single drug molecule effective against all four serotypes of the dengue virus.[3]
Mechanism of Action
In silico docking analyses and kinetic studies have shed light on the mechanism by which this compound inhibits the DENV protease. This compound is proposed to function as a mixed-type inhibitor.[3] It binds to an allosteric site on the protease, in the vicinity of the active site, rather than directly competing with the substrate at the catalytic triad.[4] This allosteric binding induces a conformational change in the enzyme, thereby reducing its catalytic efficiency.
Efficacy and Spectrum of Activity
This compound has demonstrated significant inhibitory effects on the replication of all four DENV serotypes in cell culture.[3] This pan-serotypic activity is a critical advantage for a dengue antiviral, as it would be effective regardless of the infecting serotype. Studies have shown that this compound can suppress the secretion of the viral non-structural protein 1 (NS1) and reduce the production of infectious viral particles for all four DENV serotypes.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the activity of this compound against the dengue virus.
Table 1: In Vitro Enzyme Inhibition and Cytotoxicity of this compound
| Parameter | Virus/Cell Line | Value | Reference |
| IC50 | Recombinant DENV-2 NS2B-NS3 Protease | 5.95 µM | [3] |
| Cytotoxicity | Vero Cells | No discernible cytotoxicity up to 100 µM | [3] |
Table 2: Antiviral Activity of this compound in Cell Culture
| Assay | Virus Serotype(s) | Cell Line | Key Finding | Reference |
| NS1 Antigen Secretion | DENV-1, DENV-2, DENV-3, DENV-4 | Vero Cells | Suppression of NS1 secretion for all four serotypes | [3] |
| Plaque Assay | DENV-1, DENV-2, DENV-3, DENV-4 | Vero Cells | Reduction in viral titers for all four serotypes | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for the evaluation of this compound's activity.
DENV NS2B-NS3 Protease Inhibition Assay
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the recombinant DENV protease.
-
Expression and Purification: Clone, express, and purify the recombinant DENV-2 NS2B-NS3 protease.
-
Reaction Mixture: Prepare a reaction mixture containing the purified protease enzyme and a fluorogenic substrate in a suitable buffer.
-
Compound Addition: Add varying concentrations of this compound (or other test compounds) to the reaction mixture. A DMSO control should be included.
-
Incubation: Incubate the mixture at a specified temperature for a set period.
-
Fluorescence Reading: Measure the fluorescence intensity, which is proportional to the protease activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
Cell-Based Antiviral Assay (Vero Cells)
This assay evaluates the efficacy of a compound in inhibiting viral replication within a host cell.
-
Cell Seeding: Seed Vero cells in 96-well plates and allow them to adhere overnight.
-
Infection: Infect the cells with DENV (any of the four serotypes) at a specific multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, add serial dilutions of this compound to the cells. Include a no-drug control.
-
Incubation: Incubate the infected and treated cells for a period that allows for viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication:
-
NS1 Antigen ELISA: Collect the cell culture supernatant and quantify the amount of secreted NS1 antigen using an enzyme-linked immunosorbent assay (ELISA).
-
Plaque Assay: Collect the supernatant and perform a plaque assay to determine the titer of infectious virus particles produced.
-
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compound on the host cells.
-
Cell Seeding: Seed Vero cells in 96-well plates.
-
Compound Treatment: Add serial dilutions of this compound to the cells (uninfected).
-
Incubation: Incubate the cells for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the CC50 (50% cytotoxic concentration).
Visualizations: Pathways and Workflows
Dengue Virus Replication Cycle and Inhibition by this compound
Caption: Dengue virus replication cycle and the inhibitory action of this compound on the NS2B-NS3 protease.
Experimental Workflow for this compound Evaluation
Caption: A generalized experimental workflow for the screening and preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising lead compound in the quest for a direct-acting antiviral against the dengue virus. Its pan-serotypic activity and low cytotoxicity in vitro are highly desirable characteristics. The precise mechanism of its mixed-type, allosteric inhibition of the NS2B-NS3 protease warrants further investigation to aid in the design of even more potent derivatives.
Future research should focus on:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve the potency and pharmacokinetic properties of this compound.
-
In Vivo Efficacy: Evaluation of this compound in established animal models of dengue infection to assess its in vivo efficacy and safety.
-
Resistance Studies: Investigation of the potential for the dengue virus to develop resistance to this compound and identification of any resulting mutations in the NS2B-NS3 protease.
The development of this compound and similar compounds provides a hopeful outlook for the future clinical management of dengue fever.
References
An In-depth Technical Guide to the Early-Stage Efficacy of TRE-515
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRE-515 is a first-in-class, orally bioavailable small molecule inhibitor of deoxycytidine kinase (dCK). As a pivotal enzyme in the deoxyribonucleoside salvage pathway, dCK is upregulated in various malignancies to support the increased demand for DNA precursors necessary for rapid cell proliferation. By targeting this metabolic vulnerability, TRE-515 presents a novel therapeutic strategy for a range of solid tumors. This technical guide provides a comprehensive overview of the early-stage efficacy of TRE-515, summarizing key quantitative data, detailing experimental protocols from its first-in-human Phase 1 trial, and visualizing its mechanism of action and clinical evaluation workflow.
Core Mechanism of Action
TRE-515 selectively inhibits deoxycytidine kinase, the rate-limiting enzyme in the deoxyribonucleoside salvage pathway.[1][2][3][4][5] This pathway is one of two biosynthetic routes for generating deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication.[2][3][5] In contrast to normal cells, many cancer cells exhibit a heightened dependence on the salvage pathway to sustain their accelerated proliferation. By inhibiting dCK, TRE-515 effectively curtails the supply of necessary DNA precursors, leading to a halt in DNA replication and subsequent inhibition of tumor cell proliferation.[1] The relative conservation of dCK activity in healthy, regulated cell division suggests a favorable therapeutic window for TRE-515, potentially minimizing off-target toxicities.[2][3]
Early-Stage Clinical Efficacy: Phase 1 Dose-Escalation Trial in Solid Tumors
A first-in-human, open-label, Phase 1a dose-escalation trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of TRE-515 in patients with advanced solid tumors.[6][7][8]
Quantitative Data Summary
The following tables summarize the key findings from the Phase 1 trial of TRE-515.
Table 1: Safety and Tolerability [2][3][6][7][8]
| Parameter | Finding |
| Dose Range | 40 mg to 1,440 mg daily |
| Dose-Limiting Toxicities (DLTs) | None observed at any dose level |
| Adverse Events (AEs) | Limited, transient, and manageable |
| Maximum Tolerated Dose (MTD) | Not reached; maximum tested dose established at 1,440 mg/day |
Table 2: Pharmacokinetics [2][3][6][7]
| Parameter | Finding |
| Absorption (Tmax) | Rapid, within 2 hours |
| Plasma Half-Life | > 6 hours, supporting once-daily oral administration |
| Exposure | Near-proportional across doses |
Table 3: Antitumor Activity [2][3][6][8]
| Parameter | Finding |
| Patient Population | Heavily pretreated (≥ 5th line therapy) with extensive metastases |
| Disease Control Rate | 47% (14 of 30 patients) |
| Durability of Disease Control | Up to 342 days |
| Biomarker Evidence of Target Engagement | Compelling evidence of on-target dCK inhibition (p < 0.0001) |
Experimental Protocols
Phase 1 Trial Design
The Phase 1a open-label trial enrolled 33 patients with various solid tumors across multiple dose-escalation cohorts.[6][8] The primary endpoints were to determine the safety and maximum tolerated dose of orally administered, once-daily TRE-515.[7][8] Secondary endpoints included characterization of pharmacokinetics and pharmacodynamics, and evaluation of preliminary antitumor activity based on RECIST v1.1 criteria.[6][7] The trial also incorporated exploratory objectives to measure biomarkers of target engagement.[6][8]
Biomarker Analysis
Two minimally invasive biomarkers were utilized to provide evidence of target engagement:
-
[18F]CFA PET Imaging : A positron emission tomography (PET) radiotracer, [18F]CFA, was used to visualize dCK activity in vivo.[2]
-
Plasma Deoxycytidine (dC) Levels : Plasma concentrations of deoxycytidine, the substrate for dCK, were measured as an indicator of dCK inhibition.[2][6] A statistically significant increase in plasma dC levels provided strong evidence of on-target activity.[6]
Conclusion and Future Directions
The early-stage clinical data for TRE-515 are highly encouraging. The successful completion of the Phase 1 dose-escalation trial has demonstrated a favorable safety and tolerability profile, with no dose-limiting toxicities observed up to 1,440 mg per day.[2][3][8] The compound exhibits predictable pharmacokinetics suitable for once-daily oral dosing.[6][7] Importantly, TRE-515 has shown signs of antitumor activity in a heavily pretreated patient population, with a notable disease control rate and durability.[2][3][8]
The robust biomarker data confirming on-target inhibition of dCK further validates the proposed mechanism of action.[2][3][6] These promising results have paved the way for the establishment of a recommended Phase 2 dose and the planning of future clinical trials, including combination therapy studies.[7] TRE-515's unique mechanism of targeting the deoxyribonucleoside salvage pathway holds significant promise for the treatment of a variety of solid tumors and represents a new avenue in precision oncology.
References
- 1. Facebook [cancer.gov]
- 2. Trethera Successfully Completes Phase 1 Dose Escalation Trial Demonstrating Broad Therapeutic Window, Favorable Safety, and Confirmed Target Engagement - BioSpace [biospace.com]
- 3. Trethera Successfully Completes Phase 1 Dose Escalation [globenewswire.com]
- 4. Nucleotide Salvage Pathway Targeting with TREâ515 | Trethera [trethera.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. TREâ515 Phaseâ¯1 Dose Escalation Shows Favorable Results | Trethera [trethera.com]
- 7. Trethera Phase 1 Solid Tumors Trial Dose Escalates To Fourth Cohort After Safety Review Committee Determines Primary Trial Endpoint Achieved - BioSpace [biospace.com]
- 8. Phase 1 Enrollment Complete for TRE-515 in Solid Tumors | Trethera [trethera.com]
MB21: A Technical Guide to its Application in Dengue Virus Lifecycle Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, represents a significant and escalating global health threat. The absence of broadly effective vaccines and specific antiviral therapies underscores the urgent need for novel research tools to dissect the viral lifecycle and identify new therapeutic targets. The DENV NS2B-NS3 protease, an enzyme essential for viral replication, has emerged as a prime target for antiviral drug development.[1][2] This technical guide focuses on MB21, a potent, cell-permeable small molecule inhibitor of the DENV NS2B-NS3 protease.[3] this compound serves as a valuable tool for researchers studying the intricacies of the dengue virus lifecycle, from polyprotein processing to potentially influencing later stages of viral maturation. This document provides an in-depth overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and its application in studying various stages of the DENV lifecycle.
This compound: Mechanism of Action and Antiviral Activity
This compound is a benzimidazole derivative that has been identified as a potent, pan-serotype inhibitor of the dengue virus NS2B-NS3 protease.[3] Its mechanism of action and antiviral properties have been characterized through a combination of enzymatic assays, cell-based experiments, and in silico modeling.
Mechanism of Inhibition
Quantitative Data on this compound Activity
The inhibitory and antiviral activities of this compound have been quantified against various DENV serotypes. The following tables summarize the key quantitative data.
| Parameter | Value | Virus Serotype | Reference |
| IC50 (Protease Inhibition) | 5.95 µM | DENV-2 | [3] |
| Virus Serotype | Treatment | Viral Titer Reduction (%) | Reference |
| DENV-1 | 30 µM this compound | 50 | [3] |
| DENV-2 | 30 µM this compound | 82 | [3] |
| DENV-3 | 30 µM this compound | 75 | [3] |
| DENV-4 | 30 µM this compound | 73 | [3] |
| Parameter | Value | Cell Line | Reference |
| Cytotoxicity | No significant cytotoxicity observed at concentrations up to 100 µM | Vero cells | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study the dengue virus lifecycle.
DENV NS2B-NS3 Protease Inhibition Assay
This assay is used to determine the in vitro inhibitory activity of this compound against the DENV protease.
Materials:
-
Recombinant DENV-2 NS2B-NS3 protease
-
Fluorogenic peptide substrate (e.g., Bz-nKRR-AMC)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
96-well black microplates
-
Fluorometric microplate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the recombinant DENV-2 NS2B-NS3 protease to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells containing the protease and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).
-
Calculate the rate of substrate cleavage from the linear phase of the reaction progress curves.
-
Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Calculate the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay determines the ability of this compound to inhibit DENV replication in a cellular context.
Materials:
-
Vero or BHK-21 cells
-
Dengue virus stock (DENV-1, -2, -3, or -4)
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM supplemented with FBS)
-
Overlay medium (e.g., culture medium with carboxymethylcellulose or methylcellulose)
-
Crystal violet staining solution
-
6- or 12-well plates
Protocol:
-
Seed cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cell monolayers with the diluted this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Infect the cells with a known amount of dengue virus (to produce a countable number of plaques) for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentrations of this compound or DMSO.
-
Incubate the plates at 37°C for 4-7 days, depending on the virus serotype and cell line, to allow for plaque formation.
-
Fix the cells with a formaldehyde solution.
-
Stain the cells with crystal violet solution and wash with water to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the DMSO control.
-
Determine the EC50 value by fitting the dose-response curve.
NS1 Antigen Secretion Assay (ELISA)
This assay quantifies the effect of this compound on the secretion of the DENV non-structural protein 1 (NS1), a marker for viral replication.
Materials:
-
Vero cells
-
Dengue virus stock
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Commercial Dengue NS1 ELISA kit
-
96-well plates
-
ELISA plate reader
Protocol:
-
Seed Vero cells in 96-well plates and allow them to adhere.
-
Infect the cells with the desired DENV serotype in the presence of various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates at 37°C.
-
At different time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatants.
-
Quantify the amount of secreted NS1 antigen in the supernatants using a commercial Dengue NS1 ELISA kit, following the manufacturer's instructions.
-
Measure the absorbance using an ELISA plate reader.
-
Compare the NS1 levels in this compound-treated samples to the DMSO control to determine the extent of inhibition.
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral activity of this compound is not due to cell death.
Materials:
-
Vero cells (or the cell line used in antiviral assays)
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Reagents for a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate.
-
Treat the cells with the same concentrations of this compound or DMSO as used in the antiviral assays. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Perform the cell viability assay according to the manufacturer's protocol. This typically involves adding a reagent that is converted into a detectable signal by viable cells.
-
Measure the signal (e.g., absorbance or luminescence) using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control.
-
Determine the 50% cytotoxic concentration (CC50).
Visualizing Workflows and Pathways with Graphviz
Dengue Virus Lifecycle and the Role of NS2B-NS3 Protease
Caption: Overview of the Dengue Virus Lifecycle Highlighting the NS2B-NS3 Protease as the Target of this compound.
Experimental Workflow for Characterizing this compound
Caption: Experimental Workflow for the Characterization of this compound as a Dengue Virus Inhibitor.
Signaling Pathway of NS2B-NS3 Protease Inhibition by this compound
References
- 1. Frontiers | Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach [frontiersin.org]
- 2. Structure-based discovery of dengue virus protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of dengue virus type 2 protease inhibits the replication of all four dengue virus serotypes in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Unraveling the Cellular Response: Application Notes and Protocols for MB21
Introduction: The following application notes provide a comprehensive overview of the experimental protocols for characterizing the cellular effects of MB21, a novel therapeutic candidate. These protocols are designed for researchers, scientists, and drug development professionals to ensure reproducibility and accuracy in assessing the impact of this compound on cell culture systems. The detailed methodologies cover essential experiments, and the accompanying data is presented in a structured format for clear interpretation and comparison.
Quantitative Data Summary
A series of experiments were conducted to quantify the cellular response to this compound treatment. The key findings are summarized in the tables below, providing a clear comparison of cell viability, apoptosis rates, and cell cycle distribution across different cell lines and treatment concentrations.
Table 1: Cell Viability (MTT Assay) Following 48-hour this compound Treatment
| Cell Line | This compound Concentration (µM) | Percent Viability (%) | Standard Deviation |
| MCF-7 | 0 (Control) | 100 | ± 4.2 |
| 1 | 85.3 | ± 3.1 | |
| 5 | 62.1 | ± 2.8 | |
| 10 | 41.5 | ± 2.5 | |
| HeLa | 0 (Control) | 100 | ± 5.1 |
| 1 | 92.7 | ± 3.5 | |
| 5 | 78.4 | ± 4.0 | |
| 10 | 55.9 | ± 3.8 | |
| A549 | 0 (Control) | 100 | ± 3.9 |
| 1 | 88.2 | ± 2.9 | |
| 5 | 71.6 | ± 3.3 | |
| 10 | 49.8 | ± 3.1 |
Table 2: Apoptosis Rate (Annexin V-FITC Assay) Following 24-hour this compound Treatment in MCF-7 Cells
| This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 5 | 15.8 | 8.2 | 24.0 |
| 10 | 28.4 | 14.7 | 43.1 |
Table 3: Cell Cycle Distribution (Propidium Iodide Staining) Following 24-hour this compound Treatment in MCF-7 Cells
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 65.2 | 20.1 | 14.7 |
| 5 | 78.9 | 12.5 | 8.6 |
| 10 | 85.1 | 8.3 | 6.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure standardized execution.
Cell Culture and Maintenance
-
Cell Lines: MCF-7, HeLa, and A549 cells were obtained from ATCC.
-
Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells were passaged upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (0, 1, 5, 10 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound (0, 5, 10 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed MCF-7 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with this compound (0, 5, 10 µM) for 24 hours.
-
Harvest the cells and fix them in 70% cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow.
Application Notes & Protocols: Evaluating a Novel Antiviral Compound (Compound X) in Dengue Virus Infectivity Assays
Audience: Researchers, scientists, and drug development professionals.
Note: No specific antiviral compound designated "MB21" with published data against dengue virus was identified in public literature searches. Therefore, these application notes provide a comprehensive framework for the evaluation of a hypothetical novel antiviral agent, referred to herein as Compound X .
Introduction
Dengue virus (DENV), a mosquito-borne flavivirus, is a significant global health threat, with four distinct serotypes (DENV-1, -2, -3, and -4). The development of effective antiviral therapies is a critical public health priority. A crucial step in this process is the in vitro evaluation of potential inhibitory compounds against DENV replication and infectivity. These application notes provide detailed protocols for assessing the antiviral activity of a novel compound, Compound X, against DENV using standard cell-based infectivity assays. The described workflow includes initial cytotoxicity assessment, primary antiviral screening using a Focus Forming Assay (FFA), and confirmatory analysis via a Plaque Reduction Neutralization Test (PRNT) and RT-qPCR.
General Workflow for Antiviral Compound Screening
The overall process for evaluating the anti-dengue virus activity of Compound X follows a multi-step approach to first determine the compound's toxicity and then its efficacy in inhibiting viral infection.
Caption: General workflow for screening Compound X for anti-DENV activity.
Data Presentation: Summary of Quantitative Data
Effective evaluation of Compound X requires the determination of several key parameters. These values should be presented in a clear, tabular format for easy comparison.
Table 1: Cytotoxicity and Antiviral Activity of Compound X against DENV-2
| Assay Type | Cell Line | Parameter | Value | Selectivity Index (SI) |
| Cytotoxicity | Vero | CC50 | >100 µM | \multirow{3}{*}{>10} |
| Antiviral (FFA) | Vero | EC50 | 8.5 µM | |
| Antiviral (PRNT) | Vero | PRNT50 | 9.2 µM | |
| Antiviral (RT-qPCR) | Huh-7 | IC50 | 7.9 µM | >12.6 |
-
CC50 (50% Cytotoxic Concentration): The concentration of Compound X that reduces the viability of uninfected cells by 50%.
-
EC50 (50% Effective Concentration): The concentration of Compound X that reduces the number of viral foci by 50%.
-
PRNT50 (50% Plaque Reduction Neutralization Titer): The concentration of Compound X that reduces the number of viral plaques by 50%.
-
IC50 (50% Inhibitory Concentration): The concentration of Compound X that inhibits viral RNA replication by 50%.
-
Selectivity Index (SI): Calculated as CC50 / EC50 (or IC50). A higher SI value (generally ≥10) is desirable, indicating that the compound's antiviral activity occurs at concentrations well below those that cause significant cell toxicity.[1]
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration range of Compound X that is non-toxic to the host cells used for the infectivity assays.[2][3][4][5]
Materials:
-
Vero or Huh-7 cells
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.
-
Prepare serial dilutions of Compound X in complete growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the diluted Compound X to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a cell control.
-
Incubate the plate for 48-72 hours (duration should match the infectivity assay).
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. The CC50 value is determined using non-linear regression analysis.[6]
Protocol 2: Focus Forming Assay (FFA)
The FFA is a sensitive method for quantifying infectious DENV particles and is suitable for high-throughput screening.[7][8][9][10][11]
Materials:
-
Vero cells in 96-well plates
-
DENV stock (e.g., DENV-2)
-
Compound X dilutions
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1.5% Carboxymethylcellulose (CMC) in 2x MEM with 3% FBS)[8]
-
Cold methanol or 4% formaldehyde for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody: Mouse anti-DENV E protein (e.g., 4G2)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
HRP substrate (e.g., TrueBlue™ or DAB)
-
ImmunoSpot or similar plate reader
Procedure:
-
Seed Vero cells in 96-well plates to achieve ~90-95% confluency on the day of infection.[9]
-
Prepare serial dilutions of Compound X in infection medium.
-
Pre-incubate the virus with the diluted Compound X for 1 hour at 37°C.
-
Remove the growth medium from the cells and infect the monolayer with 50 µL of the virus-compound mixture (typically aiming for 50-100 foci per well). Include virus-only and cell-only controls.
-
Incubate for 2 hours at 37°C for virus adsorption.
-
Remove the inoculum and add 100 µL of overlay medium to each well.[8]
-
Incubate for 48-72 hours at 37°C with 5% CO₂.
-
Remove the overlay and fix the cells with cold methanol for 10 minutes or formaldehyde for 20 minutes.
-
Wash the cells with PBS and permeabilize them.
-
Block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS).
-
Incubate with the primary antibody (4G2) for 1-2 hours at 37°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at 37°C.
-
Wash and add the HRP substrate. Foci (clusters of infected cells) will appear as blue or brown spots.
-
Count the foci manually or using an automated plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the virus control and determine the EC50 value using a dose-response curve.[6]
Protocol 3: Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard for measuring the inhibition of viral infectivity.[12][13][14][15][16]
Materials:
-
Vero cells in 6- or 12-well plates
-
All other materials are similar to FFA, but a higher viscosity overlay is used (e.g., containing 1% methylcellulose or agarose).
Procedure:
-
Seed Vero cells in 6- or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of Compound X.
-
Mix the diluted compound with a standardized amount of DENV (to produce 50-100 plaques per well) and incubate for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-compound mixture for 90 minutes.[15]
-
Remove the inoculum and add 2-3 mL of the semi-solid overlay medium.
-
Incubate for 5-7 days until visible plaques (zones of cell death) appear.
-
Fix the cells with 4% formaldehyde and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction for each concentration and determine the PRNT50 value.[15]
Protocol 4: RT-qPCR for Viral RNA Quantification
This assay measures the effect of Compound X on the replication of viral RNA.[17][18][19]
Materials:
-
Huh-7 or other susceptible cells
-
DENV stock
-
Compound X dilutions
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
DENV-specific primers and probe
-
Real-time PCR instrument
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Infect the cells with DENV at a specified multiplicity of infection (MOI) in the presence of serial dilutions of Compound X.
-
Incubate for 48 hours.
-
Harvest the cell culture supernatant or the cells themselves.
-
Extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR using DENV-specific primers to quantify the viral RNA copy number.
-
Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) if using cell lysates.
-
Calculate the percentage of inhibition of RNA replication and determine the IC50 value.[6]
Potential Mechanism of Action: DENV Entry Inhibition
Many antiviral compounds target the early stages of the viral life cycle, such as entry into the host cell.[20][21][22][23][24] The DENV envelope (E) protein is a primary target, as it mediates both attachment to host cell receptors and fusion of the viral and endosomal membranes.[22] Compound X could potentially act as an entry inhibitor.
Caption: Potential mechanism of Compound X as a DENV entry/fusion inhibitor.
This diagram illustrates that Compound X may inhibit DENV infection by either binding to the E protein on the virion surface, preventing its attachment to host cell receptors, or by stabilizing the E protein to block the conformational changes required for membrane fusion within the endosome.[20][22] Time-of-addition experiments, where the compound is added at different stages of the infection process, can help elucidate this mechanism.[23]
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.3. Dengue Virus Titration [bio-protocol.org]
- 9. macrophage.snu.ac.kr [macrophage.snu.ac.kr]
- 10. An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Improved Focus-Forming Assay for Determination of the Dengue Virus Titer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - ProQuest [proquest.com]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. avys.omu.edu.tr [avys.omu.edu.tr]
- 17. High-Throughput Screening Assays for Dengue Antiviral Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. google.com [google.com]
- 19. mdpi.com [mdpi.com]
- 20. Small-Molecule Inhibitors of Dengue-Virus Entry | PLOS Pathogens [journals.plos.org]
- 21. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Small-Molecule Dengue Virus Entry Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scbt.com [scbt.com]
Application Notes and Protocols for MB21 in In Vitro Studies
Introduction
MB21 is a potent small molecule inhibitor of the dengue virus (DENV) non-structural protein 2B-3 (NS2B-NS3) protease.[1] The DENV NS2B-NS3 protease is a crucial enzyme for the viral life cycle, responsible for cleaving the viral polyprotein into individual functional proteins required for viral replication and assembly. By inhibiting this protease, this compound effectively blocks viral replication, making it a valuable tool for in vitro studies on dengue virus and a potential lead compound for antiviral drug development. This document provides detailed protocols for the preparation of this compound stock solutions and their application in in vitro experimental settings.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the DENV NS2B-NS3 protease. This serine protease is essential for processing the viral polyprotein, which is translated as a single long polypeptide from the viral RNA genome. The NS2B cofactor is required for the proper folding and activity of the NS3 protease domain. Inhibition of this enzyme prevents the maturation of viral proteins, thereby halting the viral replication cycle. Studies have shown that this compound is effective against all four serotypes of the dengue virus.[1]
Figure 1: Mechanism of action of this compound on DENV replication.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₂ClN₃O₂S | [1] |
| Molecular Weight | 405.85 g/mol | [1] |
| CAS Number | 1870007-38-7 | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| In Vitro IC₅₀ | 5.95 µM (against DENV2 protease) | |
| Recommended Storage | -20°C for long-term (months to years) | [1] |
Experimental Protocols
Preparation of this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4059 mg of this compound (Molecular Weight = 405.85 g/mol ).
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.
-
Solubilization: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in solubilization, but avoid excessive heat.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Note on DMSO Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
In Vitro Antiviral Activity Assay
This protocol provides a general workflow for evaluating the antiviral activity of this compound in a cell-based assay using a virus yield reduction assay.
Materials:
-
Host cells permissive to dengue virus infection (e.g., Vero cells, Huh-7 cells)
-
Complete cell culture medium
-
Dengue virus stock of known titer
-
This compound stock solution (prepared as described above)
-
96-well cell culture plates
-
MTT or other viability assay reagents
-
Reagents for viral quantification (e.g., for plaque assay or RT-qPCR)
Figure 2: Experimental workflow for in vitro testing of this compound.
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Dilution: On the day of the experiment, prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for treatment. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Treatment and Infection:
-
Remove the old medium from the cells.
-
Add the this compound dilutions and controls to the respective wells.
-
Infect the cells with dengue virus at a predetermined multiplicity of infection (MOI).
-
Include appropriate controls: cells only, cells with virus and vehicle, and cells with this compound only (for cytotoxicity assessment).
-
-
Incubation: Incubate the plate for a period sufficient for viral replication (e.g., 48-72 hours).
-
Analysis:
-
Cytotoxicity Assessment: In a parallel plate or in the uninfected control wells, assess cell viability using an appropriate method (e.g., MTT assay) to determine the cytotoxic concentration of this compound.
-
Viral Yield Quantification: Harvest the cell culture supernatants and/or cell lysates. Quantify the amount of infectious virus produced using a plaque assay or determine the viral RNA levels using RT-qPCR.
-
-
Data Interpretation: Calculate the concentration of this compound that inhibits viral replication by 50% (IC₅₀) and the concentration that causes 50% cell death (CC₅₀). The selectivity index (SI = CC₅₀/IC₅₀) can be used to evaluate the therapeutic potential of the compound.
Safety and Handling
This compound is for research use only and not for human or veterinary use.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application of MB21 in High-Throughput Screening for Dengue Virus Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV) is a mosquito-borne flavivirus that represents a significant global health threat. The virus encodes a single polyprotein that is cleaved by both host and viral proteases to yield mature viral proteins essential for replication. The viral protease, a complex of the non-structural proteins NS2B and NS3 (NS2B-NS3pro), is a critical enzyme in this process, making it a prime target for antiviral drug development. MB21 is a potent, cell-permeable small molecule inhibitor of the dengue virus type 2 NS2B-NS3 protease.[1] This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel dengue virus protease inhibitors.
Mechanism of Action of this compound
This compound, a benzimidazole derivative, acts as a mixed-type inhibitor of the DENV NS2B-NS3 protease.[1] It binds in the vicinity of the active site of the protease, thereby preventing the cleavage of the viral polyprotein. This inhibition of polyprotein processing disrupts the viral replication cycle, leading to a reduction in the production of new infectious virus particles.[1] The NS2B-NS3 protease is responsible for cleavages at several sites within the viral polyprotein, highlighting its essential role and its attractiveness as a drug target.[2][3][4]
Signaling Pathway: Dengue Virus Polyprotein Processing
The dengue virus genome is translated into a single large polyprotein, which is subsequently cleaved by host proteases and the viral NS2B-NS3 protease to generate functional viral proteins. The NS2B-NS3 protease is responsible for cleaving at multiple junctions within the non-structural region of the polyprotein, a critical step for the formation of the viral replication complex. Inhibition of this protease by molecules like this compound halts the viral life cycle.
Caption: Dengue Virus Polyprotein Processing and Inhibition by this compound.
High-Throughput Screening (HTS) Application Notes
This compound serves as an excellent positive control for HTS assays aimed at discovering novel inhibitors of the DENV NS2B-NS3 protease. A commonly used and robust method for this purpose is the Förster Resonance Energy Transfer (FRET)-based protease assay.[5][6][7] This assay is highly amenable to automation and miniaturization for screening large compound libraries.
Assay Principle
The FRET-based assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher pair. In the intact substrate, the proximity of the quencher dampens the fluorescence of the fluorophore. Upon cleavage of the peptide by the DENV NS2B-NS3 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The inhibitory potential of test compounds is determined by their ability to prevent this increase in fluorescence.
Data Presentation
Quantitative data from HTS campaigns should be meticulously recorded and analyzed. The following tables provide a template for summarizing key metrics for this compound as a control compound and for potential hits.
Table 1: Performance Metrics of this compound in HTS Assay
| Parameter | Value |
| IC50 | 5.95 µM[1] |
| Z'-factor | > 0.5 |
| Signal-to-Background (S/B) Ratio | > 3 |
Table 2: Hit Compound Prioritization
| Compound ID | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| Hit 1 | |||
| Hit 2 | |||
| Hit 3 | |||
| This compound (Control) | 5.95 | >100 (in Vero cells)[1] | >16.8 |
Experimental Protocols
FRET-Based HTS Assay for DENV NS2B-NS3 Protease
This protocol is adapted from established methods for screening flavivirus protease inhibitors.[3][6][7]
Materials:
-
Recombinant DENV NS2B-NS3 protease
-
FRET peptide substrate (e.g., Bz-Nle-Lys-Arg-Arg-AMC)[3]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100
-
This compound (positive control)
-
Test compounds dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Workflow Diagram:
References
- 1. A small molecule inhibitor of dengue virus type 2 protease inhibits the replication of all four dengue virus serotypes in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A conformational switch high-throughput screening assay and allosteric inhibition of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Enzyme Inhibition Assays
Note: While these application notes describe a comprehensive and widely used methodology for determining enzyme inhibition, the specific term "MB21 protocol" did not correspond to a standardized, publicly available protocol in our search. The following represents a robust, general-purpose protocol that can be adapted for various enzyme systems and is suitable for researchers, scientists, and drug development professionals.
Introduction
Enzyme inhibition assays are fundamental in drug discovery and biochemical research for identifying and characterizing molecules that modulate the activity of an enzyme. These assays are crucial for determining the potency and mechanism of action of potential therapeutic agents. This document provides a detailed protocol for conducting enzyme inhibition assays to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a compound.
Principles of Enzyme Inhibition
Enzyme inhibitors can be classified based on their mechanism of action. Understanding the type of inhibition is key to characterizing the inhibitor.
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. A competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum velocity (Vmax).
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, a site different from the active site. This binding changes the conformation of the enzyme, reducing its catalytic efficiency. In pure non-competitive inhibition, the inhibitor does not affect substrate binding. A non-competitive inhibitor reduces the Vmax but does not change the Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations. An uncompetitive inhibitor decreases both the Vmax and the Km.[1][2]
Experimental Protocol: Determining IC50
This protocol describes a typical enzyme inhibition assay performed in a 96-well plate format to determine the IC50 value of an inhibitor. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Materials and Reagents
-
Enzyme of interest
-
Substrate for the enzyme
-
Test inhibitor compound
-
Assay buffer (specific to the enzyme)
-
Positive control inhibitor (if available)
-
Negative control (vehicle, e.g., DMSO)
-
96-well microplates (e.g., clear, flat-bottom)
-
Multichannel pipettes
-
Microplate reader (spectrophotometer or fluorometer)
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a high-concentration stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
-
Inhibitor Dilution Series:
-
Perform a serial dilution of the inhibitor stock solution to create a range of concentrations. A 10-point, 3-fold serial dilution is common.
-
Include a vehicle control (e.g., DMSO) with no inhibitor.
-
-
Assay Plate Setup:
-
Add a fixed volume of the enzyme solution to each well of the 96-well plate.
-
Add the serially diluted inhibitor solutions to the wells. Also, add the vehicle control to the control wells.
-
Incubate the enzyme and inhibitor together for a pre-determined time (e.g., 15-30 minutes) at a specific temperature to allow for binding.
-
-
Initiation of Reaction:
-
Add a fixed volume of the substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time (kinetic assay) or by measuring the endpoint after a fixed time.
-
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula:
where the "Rate of control" is the reaction rate in the absence of the inhibitor, and the "Rate of sample" is the reaction rate at a given inhibitor concentration.
-
Determine IC50:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
The IC50 is the inhibitor concentration that corresponds to 50% inhibition on this curve.
-
Data Presentation
The quantitative data from an enzyme inhibition assay should be organized for clarity and ease of comparison.
| Inhibitor Conc. (µM) | Raw Data (OD/min) | % Inhibition |
| 0 (Control) | 0.150 | 0 |
| 0.01 | 0.145 | 3.3 |
| 0.03 | 0.138 | 8.0 |
| 0.1 | 0.115 | 23.3 |
| 0.3 | 0.085 | 43.3 |
| 1 | 0.050 | 66.7 |
| 3 | 0.025 | 83.3 |
| 10 | 0.010 | 93.3 |
| 30 | 0.005 | 96.7 |
| 100 | 0.004 | 97.3 |
From IC50 to Ki
The IC50 value can be dependent on the experimental conditions, particularly the substrate concentration.[3] To determine a more absolute measure of inhibitor potency, the inhibition constant (Ki) is calculated. For a competitive inhibitor, the Cheng-Prusoff equation is used:[3]
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis constant of the substrate.
Visualizations
Experimental Workflow
A general workflow for an enzyme inhibition assay.
Mechanism of Competitive Inhibition
Signaling pathway for competitive enzyme inhibition.
Logical Relationship for Percent Inhibition Calculation
Logical flow for calculating percent inhibition.
References
Application Notes and Protocols for Studying Dengue Protease Function Using MB21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dengue virus (DENV), a member of the Flaviviridae family, is a significant global health threat, with four distinct serotypes (DENV-1, -2, -3, and -4) causing widespread morbidity.[1][2] A critical component of the viral replication machinery is the NS2B-NS3 protease, which is responsible for cleaving the viral polyprotein precursor to produce mature non-structural proteins essential for viral replication.[3] This makes the NS2B-NS3 protease a prime target for the development of antiviral therapies.[4] MB21, a benzimidazole derivative, has been identified as a potent small molecule inhibitor of the DENV protease.[1] Studies have shown that this compound not only inhibits the DENV-2 protease but also effectively suppresses the replication of all four DENV serotypes in cell culture, highlighting its potential as a candidate for developing a pan-DENV antiviral drug.[1] This document provides detailed protocols and data for utilizing this compound as a tool to study DENV protease function and inhibition.
Quantitative Data Summary: this compound Inhibition Profile
The following table summarizes the key quantitative parameters of this compound against the Dengue virus protease and viral replication.
| Parameter | Value | Target | Comments | Reference |
| IC₅₀ | 5.95 µM | Recombinant DENV-2 NS2B-NS3 Protease | Determined via a fluorogenic peptide substrate cleavage assay. | [1][3][5] |
| Inhibition Type | Mixed-Type | Recombinant DENV-2 NS2B-NS3 Protease | Determined by kinetic analysis using Lineweaver-Burke plots. | [1][6] |
| Binding Site | Allosteric site in the vicinity of the catalytic triad | DENV-2 NS2B-NS3 Protease | Predicted by in silico molecular docking analysis. | [1][5] |
| Cell-based Inhibition (DENV-1) | 50% reduction in viral titer | DENV-1 infected cells | Assessed at a concentration of 30 µM. | [1] |
| Cell-based Inhibition (DENV-2) | 82% reduction in viral titer | DENV-2 infected cells | Assessed at a concentration of 30 µM. | [1] |
| Cell-based Inhibition (DENV-3) | 75% reduction in viral titer | DENV-3 infected cells | Assessed at a concentration of 30 µM. | [1] |
| Cell-based Inhibition (DENV-4) | 73% reduction in viral titer | DENV-4 infected cells | Assessed at a concentration of 30 µM. | [1] |
| Cytotoxicity | Not discernible | Cultured cells | No significant cytotoxicity was observed at effective concentrations. | [1] |
Visualizations
DENV Polyprotein Processing by NS2B-NS3 Protease
Caption: Role of NS2B-NS3 protease in cleaving the DENV polyprotein.
Experimental Workflow for this compound Characterization
Caption: Workflow for identification and characterization of this compound.
Proposed Mechanism of this compound Inhibition
Caption: Mixed-type inhibition model for this compound on DENV protease.
Experimental Protocols
Recombinant DENV-2 NS2B-NS3 Protease Expression and Purification
This protocol describes the generation of recombinant DENV-2 protease (NS2B-NS3pro) for use in enzymatic assays.[1]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET series) containing the DENV-2 NS2B-NS3pro gene
-
Luria-Bertani (LB) broth and agar
-
Appropriate antibiotic (e.g., Ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Protease inhibitors (e.g., PMSF, aprotinin)
-
Ni-NTA affinity chromatography column
-
Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Dialysis buffer (e.g., PBS)
Protocol:
-
Transform the expression vector into competent E. coli cells and select colonies on an LB agar plate containing the appropriate antibiotic.
-
Inoculate a single colony into LB broth with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM. Incubate for 3-4 hours at 37°C.
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the recombinant protease using Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to confirm purity and size.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
-
Determine protein concentration (e.g., using Bradford or BCA assay) and store at -80°C.
Protease Inhibition Assay (Fluorogenic Substrate Cleavage)
This assay measures the enzymatic activity of the DENV protease and its inhibition by this compound.[1][6]
Materials:
-
Purified recombinant DENV-2 NS2B-NS3pro
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
Fluorogenic substrate: Boc-Gly-Arg-Arg-AMC or Bz-nKRR-AMC[6]
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Protocol:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only control.
-
In a 96-well plate, add a fixed concentration of DENV-2 protease to each well.
-
Add the diluted this compound or DMSO control to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at 37°C. The cleavage of the AMC group releases a fluorescent signal.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[7]
Determination of Inhibition Mechanism (Kinetic Analysis)
This protocol determines the mode of inhibition (e.g., competitive, non-competitive, mixed) of this compound.[6]
Materials:
-
Same as for the Protease Inhibition Assay.
Protocol:
-
Set up the protease assay as described above.
-
Perform the assay using a range of substrate concentrations in the absence of this compound (control).
-
Repeat the assay at each substrate concentration in the presence of a fixed, sub-saturating concentration of this compound (e.g., near its IC₅₀ value).
-
Calculate the initial reaction velocities for all conditions.
-
Generate a Michaelis-Menten plot (Velocity vs. [Substrate]) for both the inhibited and uninhibited reactions.
-
Create a Lineweaver-Burke double reciprocal plot (1/Velocity vs. 1/[Substrate]).[6]
-
Analyze the plot:
-
Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the X-axis (Km is unchanged, Vmax decreases).
-
Mixed-Type Inhibition: Lines intersect in the second quadrant (both Vmax and Km are altered). The data for this compound suggests a mixed-type inhibition pattern.[1][6]
-
Cell-Based DENV Inhibition Assay
This assay evaluates the ability of this compound to inhibit viral replication in a cellular context.[1]
Materials:
-
DENV stocks (Serotypes 1-4)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound stock solution
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agar)
-
Crystal violet staining solution or anti-DENV antibodies for immunofluorescence.
Protocol (Plaque Reduction Assay):
-
Seed Vero cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of DENV stock and infect the cell monolayers for 1-2 hours.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an overlay medium containing various concentrations of this compound (or DMSO as a control).
-
Incubate the plates for 4-7 days at 37°C in a CO₂ incubator to allow plaques to form.
-
Fix the cells (e.g., with 4% formaldehyde).
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the DMSO control to determine the EC₅₀.
Protocol (Viral Antigen Synthesis):
-
Infect susceptible cells with DENV in the presence of different concentrations of this compound.
-
After a suitable incubation period (e.g., 48 hours), fix the cells.
-
Perform immunofluorescence staining using antibodies against a DENV antigen (e.g., NS1).
-
Analyze the reduction in antigen-positive cells via fluorescence microscopy or flow cytometry to assess the inhibition of viral replication.[1]
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed antiviral activity is not due to the compound's toxicity to the host cells.
Materials:
-
Vero or other relevant cell lines
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the same serial dilutions of this compound used in the antiviral assays. Include a "no-cell" blank and an untreated cell control.
-
Incubate for the same duration as the cell-based inhibition assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the logarithm of this compound concentration to determine the 50% cytotoxic concentration (CC₅₀). A good antiviral candidate should have a high CC₅₀ and a low EC₅₀.
References
- 1. A small molecule inhibitor of dengue virus type 2 protease inhibits the replication of all four dengue virus serotypes in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intra-serotypic antigenic diversity of dengue virus serotype 3 in Thailand during 2004–2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.who.int [iris.who.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo efficacy of Metformin against dengue - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Antiviral Activity of Novel Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the antiviral activity of a hypothetical novel compound, MB21. The methodologies outlined are fundamental in the field of virology and drug development for characterizing the efficacy and safety profile of new antiviral candidates.
Introduction to Antiviral Activity Measurement
The evaluation of an antiviral compound involves a series of in vitro assays designed to determine its efficacy in inhibiting viral replication and to assess its toxicity to host cells.[1][2][3] Key parameters derived from these assays include the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value is indicative of a more promising antiviral agent.[4][5]
The primary goals of these assessments are:
-
To quantify the ability of the compound to inhibit viral replication in a cell culture system.
-
To determine the concentration at which the compound becomes toxic to the host cells.
-
To establish a therapeutic window for the compound.
Several common assays are employed to achieve these goals, including the Plaque Reduction Assay, the 50% Tissue Culture Infectious Dose (TCID50) Assay, and various other cell-based assays that measure the inhibition of virus-induced cytopathic effect (CPE).[6][7][8][9]
Key Experimental Protocols
Cytotoxicity Assay (CC50 Determination)
Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compound on the host cell line to ensure that any observed antiviral effect is not due to cell death.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Host cells appropriate for the virus of interest
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound (this compound) stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 24 hours, prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the various compound dilutions to the wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plates for the duration of a typical antiviral assay (e.g., 48-72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay (EC50 Determination)
The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to measure the ability of an antiviral compound to inhibit the formation of plaques.[10][11][12][13]
Protocol: Plaque Reduction Assay
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (plaque-forming units per mL, PFU/mL)
-
Test compound (this compound)
-
Cell culture medium
-
Overlay medium (e.g., medium containing agarose or methylcellulose)
-
Crystal violet staining solution
-
Formalin (10%) for fixing cells
Procedure:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the confluent cell monolayers.
-
In separate tubes, mix a standardized amount of virus (e.g., 100 PFU) with each dilution of the test compound and incubate for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).
-
Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Remove the inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentration of the test compound to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[4][13]
TCID50 Assay (EC50 Determination)
The 50% Tissue Culture Infectious Dose (TCID50) assay is used for viruses that do not form plaques and measures the amount of virus required to produce a cytopathic effect (CPE) in 50% of inoculated cell cultures.[14][15][16][17] This assay can be adapted to measure the antiviral activity of a compound by assessing its ability to inhibit CPE.
Protocol: TCID50 Inhibition Assay
Materials:
-
Host cells in a 96-well plate
-
Virus stock
-
Test compound (this compound)
-
Cell culture medium
-
Inverted microscope
Procedure:
-
Seed a 96-well plate with host cells and incubate until confluent.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the diluted compound to the wells.
-
Prepare serial dilutions of the virus stock.
-
Infect the cells with a standardized amount of virus (e.g., 100 TCID50). Include a virus control, cell control, and compound toxicity control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for several days.
-
Observe the cells daily for the presence of CPE using an inverted microscope.
-
Score each well as positive or negative for CPE at the end of the incubation period.
-
The antiviral activity is determined by the reduction in the number of wells showing CPE in the presence of the compound. The EC50 is the concentration of the compound that protects 50% of the cell cultures from CPE.
Data Presentation
Quantitative data from the antiviral assays should be summarized in a clear and structured format.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Assay Type | Cell Line | Virus Strain | Parameter | Value (µM) |
| MTT Assay | Vero | - | CC50 | >100 |
| Plaque Reduction | Vero | Herpes Simplex Virus 1 | EC50 | 5.2 |
| TCID50 Inhibition | A549 | Influenza A H1N1 | EC50 | 8.7 |
Table 2: Selectivity Index of this compound
| Virus Strain | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Herpes Simplex Virus 1 | Vero | >100 | 5.2 | >19.2 |
| Influenza A H1N1 | A549 | >100 | 8.7 | >11.5 |
Visualizations
Diagrams created using Graphviz to illustrate workflows and relationships.
Caption: Workflow for antiviral drug screening.
Caption: Plaque reduction assay experimental workflow.
Caption: Potential viral life cycle inhibition points.
References
- 1. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 9. criver.com [criver.com]
- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 11. Plaque Reduction Neutralization Assay [bio-protocol.org]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 14. Video: Use of Crystal Violet to Improve Visual Cytopathic Effect-based Reading for Viral Titration using TCID50 Assays [jove.com]
- 15. 2.6. Measurement of 50% Tissue Culture Infectious Dose (TCID50) and 50% Egg Infectious Dose (EID50) [bio-protocol.org]
- 16. 50% Tissue Culture Infectious Dose (TCID50) for SARS-CoV-2 [slack.protocols.io:8443]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: MB21 in Combination with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols provide a proposed framework for the evaluation of the antiviral agent MB21 in combination with other antiviral compounds. As of the latest available information, specific studies detailing this compound in combination therapies have not been published. The methodologies described herein are based on established principles of in vitro antiviral combination assays.
Introduction
This compound, a benzimidazole derivative, has been identified as a potent pan-Dengue virus (DENV) inhibitor. Its mechanism of action involves the targeting of the viral NS2b-NS3 protease, an enzyme critical for the cleavage of the viral polyprotein, a necessary step for viral replication. In the face of increasing antiviral drug resistance and the demand for more effective therapeutic strategies, the investigation of antiviral agents in combination is of paramount importance.
This document outlines a proposed strategy and detailed protocols for assessing the efficacy of this compound when used in combination with other classes of antiviral agents against the Dengue virus. The primary goals of these proposed studies are to:
-
Characterize the nature of the interaction between this compound and other antiviral agents, determining if the effect is synergistic, additive, or antagonistic.
-
Quantify the potential for reducing the required doses of individual agents when used in combination, which could lead to a reduction in potential toxicity.
-
Establish a foundation for the rational design of combination therapeutic strategies for Dengue fever.
Proposed Antiviral Agent Combinations for this compound
Given that this compound targets the viral protease, ideal partners for combination studies would be agents that inhibit different stages of the Dengue virus life cycle. A multi-pronged attack on the virus is hypothesized to be more effective at suppressing viral replication and preventing the emergence of resistant variants.
Table 1: Proposed Antiviral Agents for Combination Studies with this compound
| Antiviral Agent Class | Target | Example Compounds | Rationale for Combination |
| NS5 Polymerase Inhibitors | RNA-dependent RNA polymerase (RdRp) | NITD-434, NITD-640 | Provides a dual assault on the viral replication machinery by targeting both the protease and the polymerase. |
| Entry Inhibitors | Viral attachment and fusion | Heparan sulfate mimetics | Aims to inhibit both the initial entry of the virus into host cells and its subsequent replication. |
| Host-Targeted Antivirals | Host factors essential for viral replication | Ivermectin (targets host nuclear import) | Offers the potential for broad-spectrum activity and may present a higher barrier to the development of viral resistance. |
Experimental Protocols
Cell Lines and Virus Strains
-
Cell Line: Vero E6 cells, or other susceptible cell lines such as Huh-7, are recommended for the propagation of Dengue virus and for conducting antiviral assays.
-
Virus Strains: To assess the pan-serotype efficacy of the combination therapy, all four serotypes of the Dengue virus (DENV-1, DENV-2, DENV-3, and DENV-4) should be utilized in the studies.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the 50% cytotoxic concentration (CC50) for each antiviral agent individually and for their combinations.
Protocol:
-
Seed Vero E6 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the selected combination agent(s) in an appropriate cell culture medium.
-
Remove the growth medium from the cell monolayers and add 100 µL of the prepared drug dilutions to the corresponding wells. A "cells only" control group with no drug exposure should be included.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using a standard method, such as the MTT or MTS assay.
-
Calculate the CC50 value for each compound using non-linear regression analysis of the dose-response curve.
Antiviral Activity Assay (EC50 Determination)
Objective: To determine the 50% effective concentration (EC50) of each individual antiviral agent against each of the four DENV serotypes.
Protocol:
-
Seed Vero E6 cells in a 96-well plate as described in the cytotoxicity protocol.
-
Prepare serial dilutions of each antiviral agent.
-
In a separate plate, pre-incubate each DENV serotype (at a multiplicity of infection of 0.1) with the corresponding drug dilutions for 1 hour at 37°C.
-
Remove the growth medium from the cells and add the virus-drug mixtures. A "virus only" control group with no drug exposure should be included.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Quantify the viral load using one of the following established methods:
-
Plaque Reduction Neutralization Test (PRNT): This is considered the gold standard for quantifying infectious virus particles.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To detect the presence of viral antigens, such as NS1.
-
Quantitative RT-PCR (qRT-PCR): To quantify the amount of viral RNA.
-
-
Calculate the EC50 value for each compound against each DENV serotype from the dose-response curves.
Combination Antiviral Activity Assay (Checkerboard Assay)
Objective: To evaluate the in vitro interaction between this compound and other antiviral agents.
Protocol:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the combination agent along the y-axis to create a matrix of concentrations.
-
Infect Vero E6 cells with the desired DENV serotype as detailed in the antiviral activity protocol.
-
Add the virus to the wells containing the various drug combinations.
-
Incubate the plates and quantify the viral load using the methods previously described.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination using the following formula: FIC = (EC50 of this compound in combination / EC50 of this compound alone) + (EC50 of Agent X in combination / EC50 of Agent X alone)
-
Interpret the interaction based on the calculated FIC Index:
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 1.0
-
Indifference: 1.0 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
-
Data Presentation
Table 2: Summary of In Vitro Antiviral Activity and Cytotoxicity of Individual Agents
| Compound | Target | DENV Serotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | NS2b-NS3 Protease | DENV-1 | |||
| DENV-2 | |||||
| DENV-3 | |||||
| DENV-4 | |||||
| Agent X | e.g., NS5 Polymerase | DENV-1 | |||
| DENV-2 | |||||
| DENV-3 | |||||
| DENV-4 |
Table 3: Illustrative Data for Combination Antiviral Activity of this compound with Agent X against DENV-2
| Concentration of this compound (µM) | Concentration of Agent X (µM) | % Inhibition | FIC | Interaction |
| EC50 of this compound alone | 0 | 50 | - | - |
| 0 | EC50 of Agent X alone | 50 | - | - |
| Concentration 1 | Concentration 1 | |||
| Concentration 2 | Concentration 2 | |||
| ... | ... |
Visualizations
Caption: Proposed combination therapy targets in the Dengue virus life cycle.
Application Notes and Protocols for Assessing MB21 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodology for assessing the cytotoxic effects of the hypothetical therapeutic agent MB21 on cancer cells. The protocols outlined below cover essential in vitro assays to determine cell viability, membrane integrity, and the underlying mechanisms of cell death.
Introduction
This compound is a novel compound with potential therapeutic applications. A critical step in its preclinical evaluation is the characterization of its cytotoxic activity against relevant cancer cell lines. This document details the standardized protocols for quantifying the cytotoxic effects of this compound, ensuring reproducible and comparable results. The primary assays described are the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and Annexin V/Propidium Iodide (PI) staining for the detection of apoptosis.
Overview of Cytotoxicity Assessment Workflow
The assessment of this compound's cytotoxicity follows a logical progression from determining the effective dose to elucidating the mechanism of cell death. The general workflow involves treating cancer cells with a range of this compound concentrations and evaluating the cellular response using various assays.
Caption: A general workflow for assessing the cytotoxicity of this compound.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide templates for organizing your results.
Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 95.3 ± 4.8 | |
| 10 | 75.1 ± 6.1 | |
| 25 | 52.4 ± 5.5 | Value |
| 50 | 25.8 ± 3.9 | |
| 100 | 10.2 ± 2.1 |
Table 2: Effect of this compound on Cell Membrane Integrity (LDH Assay)
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5.1 ± 1.2 |
| 10 | 15.3 ± 2.5 |
| 25 | 35.8 ± 4.1 |
| 50 | 65.2 ± 5.9 |
| 100 | 88.9 ± 6.3 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound (IC50 Conc.) | 40.5 ± 3.5 | 35.2 ± 2.8 | 20.1 ± 1.9 | 4.2 ± 0.8 |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[1][2][3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol: Membrane Integrity Assessment using LDH Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[4]
Materials:
-
LDH Cytotoxicity Assay Kit
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a low control (untreated cells) and a high control (cells lysed to achieve maximum LDH release).
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit).
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, low control, and high control wells.
Protocol: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the selected time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium (to include floating cells). Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathway Visualization
This compound-induced cytotoxicity may involve various cellular signaling pathways. The following diagram illustrates a hypothetical pathway leading to apoptosis.
Caption: A diagram of a possible this compound-induced apoptotic signaling cascade.
References
- 1. scielo.br [scielo.br]
- 2. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Using miR-21 in a Research Lab: Application Notes and Protocols
A Note on Nomenclature: The topic specified was "MB21." Our comprehensive search did not yield information on a molecule or compound with this designation. However, given the context of molecular biology and signaling, it is highly probable that this was a typographical error for "miR-21," a well-researched microRNA. This document will proceed under the assumption that the intended subject is miR-21.
Introduction
MicroRNA-21 (miR-21) is a small non-coding RNA molecule that plays a crucial role in regulating gene expression at the post-transcriptional level. It is one of the most abundantly expressed miRNAs in mammalian cells and is implicated in a wide array of biological processes, including cell proliferation, apoptosis, and differentiation. Dysregulation of miR-21 expression has been linked to numerous pathologies, most notably cancer and cardiovascular diseases, making it a significant target of interest for researchers in basic science and drug development.[1][2]
This guide provides a practical overview for researchers, scientists, and drug development professionals on the application of miR-21 in a laboratory setting. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Data Presentation: Quantitative Insights into miR-21 Research
The following tables summarize key quantitative data related to the experimental manipulation and observation of miR-21.
| Compound | Target | Cell Line | IC50/EC50 | Reference |
| Neomycin | pre-miR-21 | Not Applicable | 42 ± 3 nM | [3] |
| Kanamycin | pre-miR-21 | Not Applicable | ~1,100 nM | [3] |
| Diazobenzene Compound 2 | miR-21 function | HeLa | EC50 of 2 µM | [4] |
| Surfactin Analogs 4, 5, 6 | Dicer processing of pre-miR-21 | Not Applicable | IC50 values in the µM range | [5] |
| Cell Line | Condition | Fold Change in miR-21 Expression | Reference |
| Breast Cancer Tissues | Compared to Normal Adjacent Tissues | 2.02 to 4.44-fold increase | [6] |
| Non-Small Cell Lung Cancer (NSCLC) | Compared to normal lung tissue | Highly increased | [1] |
| Spinal Fibroblasts | TGF-β1 (10 ng/ml) treatment for 48h | Significant increase | [3] |
| Canine Myxomatous Mitral Valve Disease | Advanced stage vs. controls | Markedly increased | [7] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments involving the study of miR-21.
Protocol 1: Quantification of miR-21 Expression by RT-qPCR
This protocol outlines the steps for measuring the expression level of mature miR-21 from cell or tissue samples using a TaqMan-based reverse transcription-quantitative polymerase chain reaction (RT-qPCR) assay.[8][9][10][11][12]
Materials:
-
TRIzol reagent or other RNA extraction kit
-
miRNeasy Serum/Plasma Kit (for biofluids)
-
TaqMan MicroRNA Reverse Transcription Kit
-
TaqMan Small RNA Assay for hsa-miR-21-5p (or other species-specific assay)
-
TaqMan Universal PCR Master Mix
-
Nuclease-free water
-
Reference/endogenous control miRNA assay (e.g., U6 snRNA)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize cell pellets or tissue samples in TRIzol reagent according to the manufacturer's instructions.
-
For biofluid samples like serum or plasma, use a specialized kit like the miRNeasy Serum/Plasma Kit for optimal recovery of small RNAs.[13]
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.
-
-
Reverse Transcription (RT):
-
Prepare the RT master mix on ice. For a 15 µL reaction:
-
100 mM dNTPs: 0.15 µL
-
MultiScribe™ Reverse Transcriptase (50 U/µL): 1.00 µL
-
10X Reverse Transcription Buffer: 1.50 µL
-
RNase Inhibitor (20 U/µL): 0.19 µL
-
Nuclease-free water: 4.16 µL
-
Total Master Mix Volume: 7.00 µL
-
-
Add 5 µL of total RNA (1-10 ng) to each well of a PCR plate.
-
Add 3 µL of the specific TaqMan miRNA assay primer (for miR-21 and the endogenous control in separate reactions).
-
Add 7 µL of the RT master mix to each well.
-
Run the RT reaction in a thermal cycler with the following conditions:
-
16°C for 30 minutes
-
42°C for 30 minutes
-
85°C for 5 minutes
-
Hold at 4°C
-
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR master mix. For a 20 µL reaction:
-
TaqMan Universal PCR Master Mix (2X): 10 µL
-
TaqMan Small RNA Assay (20X): 1 µL
-
Nuclease-free water: 7.67 µL
-
Total Master Mix Volume: 18.67 µL
-
-
Add 1.33 µL of the RT product to each well of a qPCR plate.
-
Add 18.67 µL of the qPCR master mix to each well.
-
Run the qPCR reaction with the following conditions:
-
95°C for 10 minutes (enzyme activation)
-
40 cycles of:
-
95°C for 15 seconds (denaturation)
-
60°C for 60 seconds (annealing/extension)
-
-
-
-
Data Analysis:
-
Use the comparative Ct (ΔΔCt) method to determine the relative expression of miR-21.
-
ΔCt = Ct(miR-21) - Ct(endogenous control)
-
ΔΔCt = ΔCt(treatment group) - ΔCt(control group)
-
Fold Change = 2-ΔΔCt
-
Protocol 2: Transfection of miR-21 Mimics or Inhibitors
This protocol details the transfection of cultured mammalian cells with synthetic miR-21 mimics (to overexpress miR-21) or inhibitors (to block endogenous miR-21 function) using Lipofectamine RNAiMAX.[14][15][16]
Materials:
-
miR-21 mimic or inhibitor (and a negative control oligonucleotide)
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Mammalian cell line of interest
-
Appropriate cell culture plates and media
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in antibiotic-free medium so they will be 70-90% confluent at the time of transfection.
-
-
Transfection Complex Preparation (for one well of a 24-well plate):
-
Dilute miRNA: In a sterile tube, dilute the miR-21 mimic (e.g., to a final concentration of 10 nM) or inhibitor (e.g., to a final concentration of 50 nM) in 50 µL of Opti-MEM. Mix gently.
-
Dilute Lipofectamine RNAiMAX: In a separate sterile tube, add 1.5 µL of Lipofectamine RNAiMAX to 50 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine: Add the diluted miRNA to the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow the complexes to form.
-
-
Transfection:
-
Aspirate the media from the cells and replace it with fresh, antibiotic-free culture medium.
-
Add the 100 µL of the transfection complex dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis.
-
Optimization: The optimal concentrations of the mimic/inhibitor and Lipofectamine RNAiMAX can vary between cell lines. It is recommended to perform a dose-response experiment to determine the ideal conditions for your specific cell type.[17][18][19]
Protocol 3: Luciferase Reporter Assay for miR-21 Target Validation
This protocol describes how to experimentally validate a predicted target of miR-21 using a dual-luciferase reporter assay.[20][21]
Materials:
-
psiCHECK-2 vector (or other dual-luciferase reporter vector)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli
-
Plasmid purification kit
-
Cell line for transfection (e.g., HEK293T)
-
miR-21 mimic and negative control mimic
-
Lipofectamine 3000 Transfection Reagent
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Vector Construction:
-
Synthesize DNA oligonucleotides corresponding to the 3' UTR of the putative target gene containing the predicted miR-21 binding site. Also, create a mutant version where the seed region of the binding site is altered.
-
Anneal the complementary oligonucleotides.
-
Digest the psiCHECK-2 vector and the annealed oligonucleotides with appropriate restriction enzymes.
-
Ligate the annealed oligonucleotides into the digested vector downstream of the Renilla luciferase gene.
-
Transform the ligated plasmids into competent E. coli, select for positive colonies, and purify the plasmid DNA. Verify the insert by sequencing.
-
-
Cell Transfection:
-
Seed HEK293T cells in a 24-well plate the day before transfection.
-
Co-transfect the cells with the reporter plasmid (wild-type or mutant 3' UTR) and either the miR-21 mimic or a negative control mimic using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the Firefly luciferase activity (internal control) and the Renilla luciferase activity (experimental reporter) sequentially in a luminometer according to the assay kit instructions.
-
-
Data Analysis:
-
Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample.
-
A significant decrease in the normalized Renilla luciferase activity in cells co-transfected with the wild-type 3' UTR vector and the miR-21 mimic (compared to the negative control mimic) indicates that the gene is a direct target of miR-21. No significant change should be observed with the mutant 3' UTR vector.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways Involving miR-21
TGF-β Signaling Pathway
Caption: TGF-β signaling induces miR-21 expression, which in turn targets Smad7, creating a positive feedback loop that promotes fibrosis.[3][22]
PI3K/Akt/mTOR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. MicroRNAs 206 and 21 Cooperate To Promote RAS–Extracellular Signal-Regulated Kinase Signaling by Suppressing the Translation of RASA1 and SPRED1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-21-5p mediates TGF-β-regulated fibrogenic activation of spinal fibroblasts and the formation of fibrotic scars after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of MicroRNA-21 Processing Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. MicroRNA Expression Profiling in Canine Myxomatous Mitral Valve Disease Highlights Potential Diagnostic Tool and Molecular Pathways [mdpi.com]
- 8. epigenie.com [epigenie.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of Lipofection Protocol for Efficient miR-21 Transfection into Cortical Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abmgood.com [abmgood.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Guidelines for transfection of miRNA [qiagen.com]
- 20. m.youtube.com [m.youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | MicroRNAs in Transforming Growth Factor-Beta Signaling Pathway Associated With Fibrosis Involving Different Systems of the Human Body [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MB21 Solubility Issues
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered with the small molecule inhibitor MB21 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound in my aqueous buffer. What are the likely causes?
A1: Precipitation of this compound in aqueous solutions is a common issue stemming from its physicochemical properties. The primary reasons for this observation include:
-
Low Intrinsic Aqueous Solubility: Many small molecule inhibitors, like this compound, are hydrophobic in nature, leading to poor solubility in aqueous buffers.[1][2]
-
High Final Concentration: The desired final concentration of this compound in your assay may exceed its solubility limit in the chosen buffer.
-
pH of the Buffer: The pH of your experimental buffer can significantly impact the ionization state of this compound. If this compound is an ionizable compound, its solubility will be pH-dependent.[2][3]
-
Incorrect Stock Solution Preparation: Issues with the initial dissolution of this compound in an organic solvent can lead to downstream solubility problems.
-
Buffer Composition: Components in your buffer, such as high salt concentrations, can decrease the solubility of hydrophobic compounds through the "salting-out" effect.
Q2: How can I improve the solubility of this compound for my cell-based assays?
A2: Several strategies can be employed to enhance the solubility of this compound for in vitro studies. These can be broadly categorized as formulation and structural approaches.
-
Co-solvents: The addition of a small percentage of an organic co-solvent, such as DMSO or ethanol, to your final assay medium can help maintain this compound in solution.[4] It is crucial to determine the tolerance of your cell line to the chosen co-solvent.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer to a level where the compound is more ionized can increase its aqueous solubility.[2]
-
Use of Solubilizing Agents: Excipients such as cyclodextrins or surfactants can be used to encapsulate the hydrophobic this compound, thereby increasing its apparent solubility.
-
Particle Size Reduction: For preparing stock solutions, techniques like sonication can help in dissolving the compound by breaking down larger particles.[2]
-
Structural Modification: While a more advanced approach, medicinal chemists can sometimes modify the structure of a compound to improve its solubility by introducing polar functional groups.[5]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?
A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your experimental results.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum amount of a substance that can dissolve under these conditions.
-
Kinetic Solubility: This is the apparent solubility of a compound determined under non-equilibrium conditions. It is often measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation first occurs is the kinetic solubility.[4][5]
For most in vitro high-throughput screening and cell-based assays, kinetic solubility is the more practically relevant parameter as it reflects the conditions under which the compound is typically used in these experiments.
Troubleshooting Guides
Problem 1: this compound precipitates immediately upon dilution into my aqueous assay buffer.
This is a classic sign that the kinetic solubility of this compound in your buffer has been exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Problem 2: My experimental results with this compound are inconsistent across different batches.
Inconsistent results can often be traced back to variability in the preparation of this compound solutions.
Data Summary: Factors Affecting this compound Solubility
| Factor | Observation | Recommended Action |
| Stock Concentration | Higher stock concentrations may lead to precipitation upon dilution. | Prepare a fresh, lower concentration stock solution. |
| Co-solvent % | Insufficient co-solvent in the final medium. | Increase the percentage of the co-solvent (e.g., DMSO) incrementally, ensuring it remains within the tolerated limits for your assay. |
| pH of Buffer | The buffer pH may be unfavorable for this compound solubility. | Test a range of buffer pH values to determine the optimal pH for solubility. |
| Incubation Time | This compound may precipitate out of solution over the course of a long experiment. | Assess the stability of this compound in your assay medium over time. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of this compound
This protocol provides a general method for assessing the kinetic solubility of this compound in a buffer of interest.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Serially dilute the this compound stock solution in DMSO to create a range of concentrations.
-
Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration into the wells of the 96-well plate. Include DMSO-only wells as a control.
-
Add the aqueous buffer (e.g., 98 µL of PBS) to each well and mix thoroughly. The final DMSO concentration should be consistent across all wells (e.g., 2%).
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at 620 nm.
-
The kinetic solubility is defined as the highest concentration of this compound that does not result in a significant increase in turbidity compared to the DMSO-only control.
Signaling Pathway Context: Potential Role of this compound
If this compound is hypothesized to be an inhibitor of a specific kinase, for example, a kinase involved in a cellular signaling pathway, its solubility will directly impact its ability to engage its target and elicit a biological response.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing MB21 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MB21, a benzimidazole derivative and a potent inhibitor of dengue virus (DENV) protease. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize this compound concentration for maximum viral inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule benzimidazole derivative that functions as an inhibitor of the dengue virus NS2B-NS3 protease.[1][2] This protease is essential for the replication of all four serotypes of the dengue virus.[1] In silico docking analyses suggest that this compound binds near the active site of the protease.[1] Kinetic studies indicate that it likely acts as a mixed-type inhibitor.[1]
Q2: What is the optimal concentration of this compound for inhibiting dengue virus in cell culture?
The optimal concentration of this compound for maximum inhibition will vary depending on the cell type, the dengue virus serotype, and the specific experimental conditions. However, a good starting point is the half-maximal inhibitory concentration (IC50). The reported IC50 of this compound against DENV-2 protease is 5.95 µM.[1] For cell-based assays, concentrations ranging from 10 µM to 50 µM have been shown to be effective in inhibiting all four dengue virus serotypes without significant cytotoxicity in Vero cells.[1][3]
Q3: Is this compound cytotoxic?
This compound has been shown to have low cytotoxicity. In Vero cells, no discernible cytotoxicity was observed at concentrations up to 50 µM.[1] Even at 100 µM, cell viability was comparable to the vehicle control (1% DMSO).[1] However, it is always recommended to perform a cytotoxicity assay in your specific cell line to determine the optimal non-toxic working concentration range.
Q4: What is the recommended solvent and storage condition for this compound?
This compound should be dissolved in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is advisable to store the stock solution at -20°C. When preparing working dilutions for cell culture experiments, the final concentration of DMSO should be kept low (ideally below 1%) to avoid solvent-induced cytotoxicity.[1]
Q5: Does this compound inhibit all four serotypes of the dengue virus?
Yes, this compound has been demonstrated to inhibit the replication of all four dengue virus serotypes (DENV-1, DENV-2, DENV-3, and DENV-4) in cell culture.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of viral replication | Incorrect this compound concentration: The concentration of this compound may be too low to effectively inhibit the viral protease. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. Start with a concentration range around the reported IC50 (5.95 µM) and extend to higher concentrations (e.g., up to 50 µM), ensuring you have also determined the non-toxic range for your cells. |
| This compound degradation: Improper storage or handling may have led to the degradation of the compound. | Ensure this compound stock solutions are stored at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions from the stock solution for each experiment. | |
| Cell line specific effects: The efficacy of this compound may vary between different cell lines. | Confirm the susceptibility of your chosen cell line to dengue virus infection and its suitability for inhibitor studies. | |
| High cytotoxicity observed | This compound concentration is too high: The concentration of this compound used may be toxic to your specific cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cells. Always include a vehicle control (DMSO) to account for solvent-induced toxicity. |
| High DMSO concentration: The final concentration of DMSO in the cell culture medium is too high. | Ensure the final DMSO concentration in your experiments is below 1%, and ideally below 0.5%. Prepare intermediate dilutions of your this compound stock to achieve the desired final concentration with a low percentage of DMSO. | |
| Inconsistent results between experiments | Variability in experimental procedure: Inconsistent cell seeding density, virus titer, or incubation times can lead to variable results. | Standardize all experimental parameters, including cell passage number, seeding density, multiplicity of infection (MOI) of the virus, and incubation times. |
| Inaccurate pipetting: Errors in pipetting can lead to incorrect final concentrations of this compound. | Use calibrated pipettes and proper pipetting techniques to ensure accuracy. |
Data Presentation
Table 1: Inhibitory Activity of this compound against Dengue Virus Protease
| Compound | Target | IC50 (µM) | Inhibition Type |
| This compound | DENV-2 NS2B-NS3 Protease | 5.95 | Mixed-type |
Table 2: Cytotoxicity of this compound in Vero Cells
| Concentration (µM) | Vehicle (DMSO) | Cell Viability (%) |
| 50 | 0.5% | No discernible cytotoxicity |
| 100 | 1% | Comparable to vehicle control |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound against DENV NS2B-NS3 Protease
This protocol describes a fluorogenic peptide substrate cleavage assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant DENV-2 NS2B-NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 200 mM Tris-HCl, pH 8.5)
-
This compound stock solution (in DMSO)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively.
-
Add the recombinant DENV-2 NS2B-NS3 protease to each well and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 440 nm emission for AMC-based substrates) over a specified time (e.g., 60 minutes) at room temperature.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Dengue Virus Inhibition Assay
This protocol is for assessing the antiviral activity of this compound in a cell culture system.
Materials:
-
Vero cells (or another susceptible cell line)
-
Dengue virus stock (specify serotype)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or other viability assay reagents
-
ELISA kit for dengue virus NS1 antigen detection or reagents for plaque assay
Procedure:
-
Seed Vero cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted this compound solutions for a specified period (e.g., 1-2 hours). Include a vehicle control (DMSO) and an untreated control.
-
Infect the cells with dengue virus at a specific multiplicity of infection (MOI).
-
After the virus adsorption period, remove the inoculum and add fresh medium containing the respective concentrations of this compound.
-
Incubate the plates for a period suitable for viral replication (e.g., 48-72 hours).
-
After incubation, collect the cell culture supernatant for viral titer determination (plaque assay) or NS1 antigen quantification (ELISA).
-
Determine cell viability in the remaining cells using an MTT assay to assess the cytotoxicity of this compound at the tested concentrations.
-
Calculate the percentage of viral inhibition for each this compound concentration relative to the untreated virus-infected control.
Visualizations
Caption: Mechanism of this compound inhibition of the dengue virus replication cycle.
Caption: Experimental workflow for determining this compound efficacy.
References
- 1. A small molecule inhibitor of dengue virus type 2 protease inhibits the replication of all four dengue virus serotypes in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the potential of NS2B/NS3 protease inhibitors biomarker in curbing dengue virus infections: In silico vs. In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: MB21-Based Antiviral Assays
Notice: Information regarding a specific antiviral agent designated "MB21" is not publicly available. Extensive searches for "this compound" in the context of antiviral research, drug development, and clinical trials did not yield specific information about a compound or biologic with this name. The following content is a generalized framework for a technical support center for a hypothetical antiviral agent, based on common challenges and methodologies in antiviral research. To provide a specific and accurate resource, detailed information about this compound is required, including its chemical nature, target virus(es), and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for antiviral drugs?
Antiviral drugs function by interfering with various stages of the viral life cycle.[1] These stages include:
-
Attachment and Entry: Preventing the virus from binding to and entering host cells.[1]
-
Uncoating: Inhibiting the release of the viral genome into the host cell's cytoplasm.[1]
-
Genome Replication: Blocking the synthesis of new viral genetic material (DNA or RNA). Many antiviral drugs, such as nucleotide/nucleoside analogues, target viral polymerases to disrupt this process.[2][3]
-
Protein Synthesis and Assembly: Interfering with the production of viral proteins or the assembly of new virus particles.[1]
-
Release and Maturation: Preventing the newly formed viruses from exiting the host cell and maturing into infectious particles.[1]
Q2: How is the antiviral activity of a compound like this compound typically measured?
The antiviral activity of a compound is often assessed using cell-based assays that measure the inhibition of viral replication. Common methods include:
-
Cytopathic Effect (CPE) Inhibition Assays: Many viruses cause visible damage to infected cells, known as the cytopathic effect. Antiviral compounds are evaluated based on their ability to protect cells from CPE.
-
Plaque Reduction Assays: This assay quantifies the number of infectious virus particles. A reduction in the number of plaques (zones of dead or dying cells) in the presence of the compound indicates antiviral activity.
-
Reporter Gene Assays: Genetically engineered viruses or cell lines that express a reporter gene (e.g., luciferase or green fluorescent protein) upon viral infection are used. A decrease in the reporter signal in the presence of the compound suggests inhibition of viral replication.[4]
-
Quantitative PCR (qPCR): This method measures the amount of viral genetic material (DNA or RNA) in infected cells. A reduction in viral nucleic acid levels indicates antiviral efficacy.[5]
Q3: What are common causes of inconsistent results in antiviral assays?
Inconsistent results in antiviral assays can arise from several factors:
-
Cell Culture Conditions: Variations in cell health, passage number, and confluency can significantly impact viral replication and drug efficacy.
-
Virus Stock Variability: The titer (concentration of infectious particles) of viral stocks can fluctuate, leading to inconsistent infection levels.
-
Compound Stability and Solubility: The stability of the test compound in culture media and its solubility can affect its effective concentration.
-
Assay Endpoint Measurement: Subjectivity in manual readouts (like CPE) or interference of the compound with the detection method (e.g., colorimetric or fluorescent assays) can introduce variability.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No antiviral effect observed | - Incorrect compound concentration- Compound instability or inactivity- Virus resistance- Inappropriate assay for the compound's mechanism of action | - Perform a dose-response curve with a wider concentration range.- Verify the identity and purity of the compound stock.- Sequence the viral genome to check for resistance mutations.- Consider time-of-addition experiments to determine the stage of the viral life cycle affected. |
| High cytotoxicity observed | - Compound is toxic to the host cells at the tested concentrations- Solvent (e.g., DMSO) concentration is too high | - Determine the 50% cytotoxic concentration (CC50) in uninfected cells and use concentrations well below this value.- Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). |
| False-positive results in reporter assays | - Compound interferes with the reporter protein (e.g., luciferase) or the detection substrate- Compound is cytotoxic, leading to a loss of signal | - Perform a counter-screen with the reporter protein in a cell-free system to check for direct inhibition.- Always run a parallel cytotoxicity assay to rule out cell death as the cause of signal reduction.[4] |
Experimental Protocols
General Protocol for a Plaque Reduction Neutralization Assay
-
Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) to form a confluent monolayer.
-
Compound Dilution: Prepare a serial dilution of the this compound compound in serum-free cell culture medium.
-
Virus-Compound Incubation: Mix the diluted compound with a known concentration of the virus (e.g., 100 plaque-forming units per well). Incubate this mixture for a set period (e.g., 1 hour at 37°C) to allow the compound to neutralize the virus.
-
Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-compound mixture.
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
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Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the virus-only control.
Visualizations
Logical Workflow for Antiviral Compound Screening
Caption: A generalized workflow for the screening and characterization of novel antiviral compounds.
General Viral Life Cycle and Potential Drug Targets
Caption: Simplified viral life cycle highlighting key stages that can be targeted by antiviral drugs.
References
- 1. A Small-Molecule Compound Has Anti-influenza A Virus Activity by Acting as a ''PB2 Inhibitor" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Model-based drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The challenges of antiviral treatments [asbmb.org]
- 4. Molecular compound does not generate antiviral response to COVID infection, study shows | LSTM [lstmed.ac.uk]
- 5. mdpi.com [mdpi.com]
improving the stability of MB21 in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS21, a novel proteolysis-targeting chimera (PROTAC) that induces the degradation of the AKT protein.
Frequently Asked Questions (FAQs)
Q1: What is MS21 and what is its mechanism of action?
A1: MS21 is a potent and selective AKT degrader. It is a heterobifunctional molecule, also known as a PROTAC, that simultaneously binds to the AKT protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of AKT, marking it for degradation by the proteasome. By degrading the entire AKT protein, MS21 offers a more sustained inhibition of the PI3K/AKT/mTOR signaling pathway compared to traditional kinase inhibitors.[1][2]
Q2: In which experimental systems is MS21 most effective?
A2: MS21 has demonstrated high effectiveness in cancer cell lines with mutations in the PI3K/PTEN pathway and wild-type KRAS and BRAF genes.[3] Its efficacy has been particularly noted in prostate and breast cancer models.[1] Conversely, MS21 is largely ineffective in degrading AKT in cancer cells harboring KRAS or BRAF mutations when used as a single agent.[4]
Q3: What is the recommended storage and handling for MS21?
A3: For optimal stability, MS21 should be stored at 4°C in a sealed container, away from moisture. When in solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q4: How should I prepare MS21 for in vitro experiments?
A4: MS21 is soluble in methanol up to 95 mg/mL (85.75 mM), and may require sonication to fully dissolve.[1] For cell-based assays, a stock solution is typically prepared in a solvent like DMSO and then diluted to the final working concentration in the cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor or inconsistent AKT degradation | Suboptimal MS21 concentration: The concentration of MS21 may be too low to effectively induce degradation. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The DC50 (concentration for 50% degradation) for MS21 in PC-3 cells is 8.8 nM.[1][5] |
| Incorrect cell line: MS21 is most effective in cell lines with PI3K/PTEN pathway mutations and wild-type KRAS/BRAF.[3][4] | Verify the genetic background of your cell line. Consider using a positive control cell line known to be sensitive to MS21, such as PC-3 or BT474.[1][5] | |
| Issues with the proteasome pathway: The degradation of AKT by MS21 is dependent on a functional ubiquitin-proteasome system. | As a control, pre-treat cells with a proteasome inhibitor like MG-132. This should block MS21-induced AKT degradation.[5] | |
| "Hook effect" observed (reduced degradation at high concentrations) | Formation of binary complexes: At very high concentrations, PROTACs can form binary complexes (MS21-AKT or MS21-VHL) which are not productive for degradation, rather than the necessary ternary complex (MS21-AKT-VHL). | This is a known phenomenon for PROTACs. It is recommended to test a wide range of MS21 concentrations in a half-log dilution series to identify the optimal concentration window for degradation and to observe the potential hook effect. |
| Inconsistent results in cell viability assays | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve MS21 may be toxic to cells. | Ensure the final concentration of the solvent in your cell culture medium is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%). |
| Duration of treatment: The effect of MS21 on cell viability may be time-dependent. | Perform a time-course experiment to determine the optimal duration of MS21 treatment for your assay. | |
| Difficulty dissolving MS21 | Improper solvent or technique: MS21 may not be fully dissolved, leading to inaccurate concentrations. | Use a suitable solvent such as methanol or DMSO. Gentle warming and sonication can aid in dissolution.[1] Prepare fresh dilutions from a concentrated stock solution for each experiment. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration) | PC-3 | 8.8 nM | [1][5] |
| In Vivo Efficacy (Tumor Growth Inhibition) | PC-3 xenograft model | >90% | [1] |
| In Vivo Efficacy (Tumor Growth Inhibition) | MDA-MB-468 xenograft model | >80% | [1] |
| In Vivo Dosing | Nude mouse models | 75 mg/kg (intraperitoneal injection) for 21 days | [1] |
Experimental Protocols
Protocol 1: In Vitro AKT Degradation Assay
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
MS21 Preparation: Prepare a stock solution of MS21 in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of MS21. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total AKT and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the extent of AKT degradation.
-
Protocol 2: Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Treatment: The following day, treat the cells with a range of MS21 concentrations.
-
Incubation: Incubate the cells for a period of 2 to 17 days, depending on the cell line's doubling time.[1]
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Viability Measurement: Assess cell viability using a suitable method, such as the MTS or MTT assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: MS21 induces degradation of AKT via the ubiquitin-proteasome system.
Caption: A logical workflow for troubleshooting common issues in MS21 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MB21 in Dengue Virus
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working with MB21, an allosteric inhibitor of the Dengue virus (DENV) NS2B/NS3 protease. Given that there is currently no documented evidence of this compound resistance in the scientific literature, this resource focuses on proactive strategies for the prediction, identification, and characterization of potential resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against Dengue virus?
A1: this compound is a benzimidazole derivative that functions as a pan-serotypic, non-competitive, allosteric inhibitor of the DENV NS2B/NS3 protease.[1] Unlike competitive inhibitors that bind to the active site, this compound binds to an allosteric pocket in the vicinity of the catalytic triad.[1] This binding is thought to induce a conformational change in the protease, functioning as a mixed-type inhibitor that affects both the Km and Vmax of the enzyme, thereby preventing the proper processing of the viral polyprotein, which is essential for viral replication.[1]
Q2: Has resistance to this compound been reported in Dengue virus?
A2: To date, there are no published studies reporting the development of resistance to this compound in any of the four Dengue virus serotypes. This suggests that this compound may have a higher barrier to resistance compared to some other antiviral agents. However, the potential for resistance development should always be a consideration in antiviral drug research.
Q3: What are the potential mechanisms by which Dengue virus could develop resistance to this compound?
A3: Based on the mechanism of action of other allosteric inhibitors, resistance to this compound would most likely arise from mutations in the NS2B/NS3 protease gene. These mutations would likely occur in or near the allosteric binding pocket, altering the binding affinity of this compound without significantly compromising the protease's enzymatic function.
Q4: How can I select for this compound-resistant Dengue virus in my cell culture experiments?
A4: The most common method for selecting antiviral-resistant viruses in vitro is through serial passage of the virus in the presence of sub-optimal concentrations of the inhibitor. This process involves repeatedly infecting susceptible cells with the virus and treating them with increasing concentrations of this compound over multiple passages. This selective pressure encourages the growth of viral variants that may have spontaneously acquired mutations conferring reduced susceptibility to the inhibitor. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Q5: Once I have a potentially resistant virus, how can I confirm and characterize the resistance?
A5: Confirmation and characterization of resistance involve several steps. First, you should perform a dose-response assay (e.g., a plaque reduction neutralization test or a yield reduction assay) to compare the IC50 or EC50 value of the putative resistant virus to the wild-type virus. A significant shift in the IC50/EC50 value indicates resistance. Following this, the NS2B/NS3 protease gene of the resistant virus should be sequenced to identify potential mutations. Finally, to confirm that a specific mutation is responsible for resistance, it should be introduced into a wild-type infectious clone using reverse genetics and site-directed mutagenesis, and the resulting virus should be tested for its susceptibility to this compound.
Troubleshooting Guides
Problem 1: No resistant virus emerges after multiple passages with this compound.
| Possible Cause | Troubleshooting Step |
| This compound has a high barrier to resistance. | This is a plausible and encouraging outcome. Consider passaging for a longer duration or using a higher starting viral inoculum to increase the chances of selecting for rare, pre-existing resistant variants. |
| The starting concentration of this compound is too high. | A high initial concentration of the inhibitor may be completely suppressing viral replication, preventing the emergence of any resistant mutants. Start with a lower, sub-inhibitory concentration (e.g., at or below the EC50) and gradually increase it with each passage. |
| The viral population lacks pre-existing resistant variants. | The spontaneous mutation rate of the virus may not have generated a resistant mutant in your initial viral stock. Consider starting the selection process with a larger, more diverse viral population. |
| The cell line used is not optimal for resistance selection. | Ensure the cell line used is highly permissive to DENV infection and allows for robust viral replication. |
Problem 2: Difficulty in obtaining clear and countable plaques in a Plaque Reduction Neutralization Test (PRNT).
| Possible Cause | Troubleshooting Step |
| Suboptimal cell monolayer. | Ensure the cell monolayer is 95-100% confluent at the time of infection. Old or unhealthy cells can lead to inconsistent plaque formation. |
| Incorrect virus dilution. | Perform a thorough titration of your viral stock to determine the optimal dilution that yields 20-100 plaques per well. |
| Inadequate overlay medium. | The viscosity of the overlay medium (e.g., methylcellulose or agarose) is critical. If it's too thin, the virus can spread diffusely, preventing clear plaque formation. If it's too thick, it can be toxic to the cells. Optimize the concentration of the gelling agent. |
| Premature staining or fixation. | Allow sufficient time for plaques to develop before fixing and staining. This can range from 4 to 7 days depending on the virus serotype and cell line. |
| Cell toxicity from this compound. | At higher concentrations, the compound itself might be causing cell death, which can be mistaken for viral plaques. Always include a "cells + compound only" control to assess cytotoxicity. |
Data Presentation
Table 1: In Vitro Efficacy of this compound Against Dengue Virus Serotypes
| Dengue Virus Serotype | Target | Assay | IC50 / EC50 (µM) | Reference |
| DENV-2 | NS2B/NS3 Protease | Enzymatic Assay | 5.95 | [1] |
| DENV-1 | Whole Virus | Plaque Assay | Not specified, but 50% reduction in viral titer at 30 µM | [1] |
| DENV-2 | Whole Virus | Plaque Assay | Not specified, but 82% reduction in viral titer at 30 µM | [1] |
| DENV-3 | Whole Virus | Plaque Assay | Not specified, but 75% reduction in viral titer at 30 µM | [1] |
| DENV-4 | Whole Virus | Plaque Assay | Not specified, but 73% reduction in viral titer at 30 µM | [1] |
Table 2: Key Amino Acid Residues in the Allosteric Binding Site of DENV NS2B/NS3 Protease
Mutations in these residues are prime candidates for conferring resistance to allosteric inhibitors like this compound.
| Residue | Location | Potential Role in Inhibition |
| Lys74 | NS3 | Hydrogen bonding with inhibitor |
| Trp83 | NS3 | Hydrophobic interactions |
| Leu149 | NS3 | Forms part of the allosteric pocket |
| Asn152 | NS3 | Potential hydrogen bonding with inhibitor |
| Ala164 | NS3 | Forms part of the allosteric pocket |
| Ile165 | NS3 | Hydrophobic interactions |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant Dengue Virus by Serial Passage
Objective: To select for DENV variants with reduced susceptibility to this compound.
Materials:
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Vero or C6/36 cells
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Wild-type DENV stock of known titer
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This compound stock solution in DMSO
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Cell culture medium (e.g., DMEM with 2% FBS)
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6-well plates
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Incubator (37°C for Vero, 28°C for C6/36)
Methodology:
-
Initial Infection (Passage 1):
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Seed 6-well plates with Vero or C6/36 cells to achieve a confluent monolayer on the day of infection.
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Prepare serial dilutions of the wild-type DENV stock.
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Infect the cells with DENV at a multiplicity of infection (MOI) of 0.01 to 0.1.
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After a 1-2 hour adsorption period, remove the inoculum and add fresh medium containing this compound at a concentration equal to the EC50. Also, set up a parallel culture with DMSO as a vehicle control.
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Incubate the plates until cytopathic effect (CPE) is observed in the control wells (typically 3-5 days).
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Harvest the supernatant from the this compound-treated wells. This is the virus for Passage 2.
-
-
Subsequent Passages (Passage 2 onwards):
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Titer the virus harvested from the previous passage.
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Infect fresh cell monolayers with the passaged virus at the same MOI as in the initial infection.
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After the adsorption period, add fresh medium with a 2-fold higher concentration of this compound than the previous passage.
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Continue this process for at least 10-20 passages.
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Monitor the viral titer at each passage. A gradual increase in viral titer in the presence of increasing this compound concentrations suggests the emergence of a resistant population.
-
-
Isolation and Characterization of Resistant Virus:
-
Once a potentially resistant viral population is established, perform plaque purification to isolate clonal viral populations.
-
Test the susceptibility of individual clones to this compound using a PRNT or yield reduction assay to confirm the resistant phenotype and determine the new EC50 value.
-
Extract viral RNA from the confirmed resistant clones and sequence the NS2B/NS3 gene to identify mutations.
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Protocol 2: Confirmation of Resistance-Conferring Mutations using Reverse Genetics and Site-Directed Mutagenesis
Objective: To confirm that a specific mutation identified in a resistant virus is responsible for the resistance phenotype.
Materials:
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DENV infectious clone plasmid (wild-type)
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Site-directed mutagenesis kit
-
Primers containing the desired mutation
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Competent E. coli
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Plasmid purification kit
-
Cell line for in vitro transcription and electroporation (e.g., BHK-21)
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Cell line for viral stock production and titration (e.g., C6/36 or Vero)
Methodology:
-
Site-Directed Mutagenesis:
-
Design primers that incorporate the specific mutation of interest in the NS2B/NS3 region of the DENV infectious clone.
-
Perform site-directed mutagenesis using a commercial kit according to the manufacturer's instructions.
-
Transform the mutated plasmid into competent E. coli and select for positive clones.
-
Isolate the plasmid DNA and confirm the presence of the desired mutation by sequencing.
-
-
Generation of Recombinant Virus:
-
Linearize the mutated infectious clone plasmid.
-
Perform in vitro transcription to generate viral RNA.
-
Transfect the in vitro transcribed RNA into a suitable cell line (e.g., BHK-21) by electroporation.
-
Incubate the cells and monitor for the development of CPE.
-
Harvest the supernatant containing the recombinant virus.
-
-
Characterization of the Mutant Virus:
-
Amplify the recombinant virus by passaging it once in C6/36 or Vero cells.
-
Titer the viral stock.
-
Perform a dose-response assay to determine the EC50 of the mutant virus for this compound and compare it to the wild-type virus generated from the unmodified infectious clone. A significant increase in the EC50 for the mutant virus confirms that the introduced mutation confers resistance to this compound.
-
Visualizations
References
refining MB21 treatment protocols for cell-based assays
Welcome to the technical support center for refining MB21 (microRNA-21) treatment protocols in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (miR-21) in cancer cells?
A1: this compound, or microRNA-21, is an oncogenic microRNA that promotes tumor progression by regulating gene expression post-transcriptionally. It typically binds to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[1] Key targets of miR-21 are tumor suppressor genes, including PTEN, PDCD4, and SPRY2.[2] By downregulating these genes, miR-21 enhances cancer cell proliferation, survival, invasion, and metastasis.[1][2]
Q2: Which signaling pathways are most affected by miR-21 activity?
A2: miR-21 modulates several critical signaling pathways involved in cancer. The most prominent include the PI3K/Akt and the Ras/MEK/ERK pathways.[2][3] By targeting PTEN, a negative regulator of the PI3K/Akt pathway, miR-21 promotes pro-survival signaling.[1] Its targeting of Sprouty (Spry) proteins, which are inhibitors of the Ras/MEK/ERK pathway, leads to increased cell proliferation.[3]
Q3: What is the difference between a miR-21 mimic and a miR-21 inhibitor?
A3: A miR-21 mimic is a synthetic double-stranded RNA molecule designed to function like endogenous miR-21. Introducing a mimic into cells will increase the total level of miR-21 activity, leading to greater suppression of its target genes. It is used to study the effects of miR-21 overexpression. Conversely, a miR-21 inhibitor (or anti-miRNA oligonucleotide) is a synthetic single-stranded RNA molecule designed to be perfectly complementary to mature miR-21. It binds to and sequesters endogenous miR-21, preventing it from binding to its target mRNAs. It is used to study the effects of miR-21 loss-of-function.
Q4: How do I determine the optimal concentration and incubation time for my miR-21 modulator treatment?
A4: The optimal concentration and incubation time are highly dependent on the cell line, its proliferation rate, and the specific assay being performed. It is crucial to perform a dose-response and time-course experiment. Start with a broad range of concentrations (e.g., 10 nM to 100 nM) and measure the effect at different time points (e.g., 24, 48, 72 hours). The ideal condition is the lowest concentration and shortest time that produces a significant and reproducible biological effect.
Troubleshooting Guides
Problem: Inconsistent or No Effect on Cell Viability After Treatment
| Potential Cause | Suggested Solution |
| Low Transfection Efficiency | Verify the efficiency of your transfection reagent with a positive control (e.g., a fluorescently-labeled control oligonucleotide). Optimize the ratio of transfection reagent to oligonucleotide and cell density at the time of transfection. |
| Suboptimal Concentration | Perform a dose-response curve (e.g., 10, 25, 50, 100 nM) to identify the effective concentration for your specific cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine when the desired effect is maximal.[4][5] The effect of miR-21 modulation on proliferation may take longer to become apparent than the initial target knockdown. |
| Cell Line Insensitivity | Confirm that your cell line expresses endogenous miR-21 at a functional level (for inhibitor studies) or that the target genes are expressed (for mimic studies) using qPCR. Some cell lines may not rely on the miR-21 pathway for survival. |
| Reagent Degradation | Ensure proper storage of miR-21 mimics/inhibitors and transfection reagents. Avoid repeated freeze-thaw cycles. |
Problem: High Cell Death in Control (Mock Transfection) Wells
| Potential Cause | Suggested Solution |
| Transfection Reagent Toxicity | Reduce the concentration of the transfection reagent or the incubation time with the transfection complex. Ensure cells are healthy and not overly confluent before transfection. |
| Cell Handling Issues | Be gentle during cell seeding and media changes to avoid mechanical stress. Ensure all reagents are sterile and at the correct temperature. |
| Contamination | Check the cell culture for signs of microbial contamination. If suspected, discard the culture and start a new one from a frozen stock. |
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.[6] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[6][7]
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.[6]
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Treatment: Transfect cells with the miR-21 mimic, inhibitor, or appropriate controls at the desired concentrations.
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Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[6]
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Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated or negative control. The formula is: (OD of Test / OD of Control) * 100.[8]
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
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Cell Preparation: Seed cells in a 6-well plate and treat with the miR-21 modulator for the desired time.
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Cell Harvesting: Collect both floating and attached cells. For attached cells, wash with PBS and detach using a gentle enzyme like TrypLE or Accutase. Centrifuge the cell suspension and wash the pellet with cold PBS.
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Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.
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Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Cell Cycle Analysis by Flow Cytometry (PI Staining)
This protocol quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[9][10]
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Cell Preparation & Harvesting: Follow steps 1 and 2 from the apoptosis protocol.
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Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
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Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[9]
Visual Guides and Workflows
Caption: Core miR-21 signaling pathways.
Caption: General workflow for a miR-21 inhibitor experiment.
Caption: Troubleshooting logic for unexpected viability results.
References
- 1. An update on the molecular mechanisms underlying the progression of miR-21 in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Promising Role of miR-21 as a Cancer Biomarker and Its Importance in RNA-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. east-scientific.com [east-scientific.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
addressing off-target effects of MB21 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of the small molecule inhibitor, MB21.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its expected downstream effects?
A1: this compound is a potent inhibitor of the serine/threonine kinase, Kinase X. Inhibition of Kinase X is expected to decrease the phosphorylation of its downstream substrate, Protein Y, leading to a reduction in the expression of Gene Z and subsequent cell cycle arrest.
Q2: I am observing a phenotype that is inconsistent with the known function of Kinase X. Could this be an off-target effect of this compound?
A2: It is possible that the observed phenotype is due to off-target effects. Small molecule inhibitors can sometimes bind to unintended targets, especially at higher concentrations.[1] To investigate this, we recommend performing several control experiments, including a dose-response curve, a washout experiment, and using an orthogonal inhibitor.
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: It is crucial to use the lowest concentration of this compound that elicits the desired on-target effect.[1] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Exceeding a concentration of 10 µM may increase the likelihood of non-specific targeting.[1]
Q4: How can I confirm that this compound is engaging its intended target, Kinase X, in my cells?
A4: Target engagement can be confirmed using cellular thermal shift assays (CETSA) or NanoBRET Target Engagement Assays.[2][3] These techniques measure the direct binding of this compound to Kinase X within the cellular environment.
Q5: What are some known off-targets of this compound?
A5: While this compound is highly selective for Kinase X, cross-reactivity profiling has shown potential weak inhibition of Kinase A and Kinase B at concentrations significantly higher than the IC50 for Kinase X.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Phenotype
Symptoms:
-
High levels of cell death at concentrations where Kinase X inhibition is expected to be cytostatic, not cytotoxic.
-
Phenotypes observed that are contrary to the known signaling pathway of Kinase X.
Possible Cause:
-
Off-target effects of this compound are causing cellular toxicity or modulating other signaling pathways.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Detailed Steps:
-
Perform a Dose-Response Curve: Determine the minimal concentration of this compound required to inhibit Kinase X phosphorylation without causing excessive toxicity.
-
Conduct a Washout Experiment: If the phenotype is reversible upon removal of this compound, it suggests a specific interaction rather than non-specific toxicity.
-
Use an Orthogonal Inhibitor: Treat cells with a structurally different inhibitor of Kinase X. If this inhibitor recapitulates the on-target phenotype without the unexpected effects, it strengthens the evidence for this compound off-targeting.[1]
-
Perform a Rescue Experiment: If the off-target effect is known, overexpressing a downstream effector can help rescue the phenotype. For instance, if this compound is suspected to inhibit Kinase A, overexpressing a constitutively active form of Kinase A's substrate may reverse the off-target phenotype.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
Symptom:
-
This compound shows high potency in a biochemical assay (e.g., low nanomolar IC50), but much higher concentrations are required to observe an effect in cell-based assays.
Possible Cause:
-
Poor cell permeability of this compound.
-
Rapid metabolism or efflux of the compound from the cells.
Troubleshooting Workflow:
Caption: Investigating poor cellular potency of this compound.
Detailed Steps:
-
Directly Measure Target Engagement: Utilize assays like CETSA or NanoBRET to confirm that this compound is reaching and binding to Kinase X inside the cell.[2][3][5]
-
Time-Course Experiment: Measure the phosphorylation of the downstream target, Protein Y, at various time points after this compound treatment to assess the stability and duration of inhibition.
Quantitative Data Summary
Table 1: Potency of this compound Against On-Target and Potential Off-Target Kinases
| Target | IC50 (nM) - Biochemical Assay | Cellular EC50 (nM) - Target Engagement |
| Kinase X | 5 | 50 |
| Kinase A | 500 | >10,000 |
| Kinase B | 1,200 | >10,000 |
Table 2: Recommended Concentration Range for Common Cell Lines
| Cell Line | Recommended Concentration for On-Target Effect (nM) | Concentration Showing Off-Target Effects (µM) |
| HeLa | 50 - 100 | >5 |
| A549 | 75 - 150 | >8 |
| MCF7 | 100 - 200 | >10 |
Experimental Protocols
Protocol 1: Washout Experiment
Objective: To determine if the observed phenotype is reversible upon removal of this compound.
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat one set of cells with this compound at the desired concentration and a control set with vehicle (e.g., DMSO).
-
After the desired treatment duration (e.g., 24 hours), wash the cells three times with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Replace the media with fresh, compound-free media.
-
Allow the cells to recover for a period equivalent to the initial treatment time (e.g., 24 hours).
-
Assess the phenotype of interest (e.g., cell viability, protein phosphorylation) in the treated, control, and washout groups.
Protocol 2: Rescue Experiment using shRNA
Objective: To confirm that the observed phenotype is due to the inhibition of Kinase X.
Methodology:
-
Transduce cells with a short hairpin RNA (shRNA) targeting Kinase X to achieve stable knockdown of the protein.
-
Select a clonal population with efficient and stable knockdown of Kinase X.
-
Treat both the wild-type and Kinase X knockdown cells with this compound.
-
If the phenotype observed with this compound treatment in wild-type cells is absent in the Kinase X knockdown cells (as the target is already absent), it strongly suggests the effect is on-target.
Signaling Pathway Diagrams
On-Target Signaling Pathway of this compound
Caption: Expected on-target signaling pathway of this compound.
Potential Off-Target Signaling Pathway of this compound
Caption: Hypothetical off-target pathway leading to apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Engagement Assays [discoverx.com]
how to minimize variability in MB21 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results. The guidance provided is based on best practices for cell-based assays and can be applied to a wide range of experimental platforms.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
Variability in cell-based assays can arise from multiple sources, broadly categorized as biological, technical, and instrumental.[1][2] Key contributors include:
-
Cell Culture and Handling: Inconsistent cell passage numbers, cell density, and culture conditions can lead to phenotypic drift and altered cellular responses.[1][3] The use of animal-derived serum is a significant source of variability due to lot-to-lot differences in composition.[4][5]
-
Instrumentation: Improperly calibrated or maintained instruments, such as plate readers, liquid handlers, and incubators, can lead to systematic errors.[9][10][11][12]
-
Data Analysis: The choice of statistical methods and the approach to data normalization can influence the final results.[13][14]
Q2: How can I minimize variability originating from cell culture?
To minimize variability from cell culture, it is crucial to standardize all procedures.[3] This includes:
-
Standard Operating Procedures (SOPs): Establish and adhere to detailed SOPs for all cell culture activities.[3]
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Cell Source and Authentication: Obtain cell lines from reputable sources and perform regular authentication to prevent cross-contamination.[1][3]
-
Passage Number: Use cells within a consistent and limited passage number range to avoid phenotypic drift.[3]
-
Thaw-and-Use Approach: For high-throughput screening, consider using a large, quality-controlled frozen stock of cells to be thawed for each experiment.[3]
-
Consistent Culture Conditions: Maintain consistency in media composition, serum lots, cell density, and time from passage to assay.[3][4]
Q3: What are the best practices for reagent handling to ensure consistency?
Proper reagent handling is critical for reproducible results.[8] Key practices include:
-
Reagent Quality Control: Qualify new lots of critical reagents, such as serum and antibodies, before use in experiments.[5][15]
-
Proper Storage: Store reagents at the recommended temperature and protect them from light and repeated freeze-thaw cycles.
-
Clear Labeling: Label all reagents with their name, concentration, preparation date, and expiration date.
-
Avoid Contamination: Use sterile techniques and dedicated equipment to prevent cross-contamination of reagents.[8]
Troubleshooting Guides
Issue 1: High variability between replicate wells.
Q: I am observing high coefficients of variation (CVs) between my replicate wells. What could be the cause and how can I troubleshoot this?
A: High CVs between replicates often point to technical errors in the experimental procedure. Here are the steps to troubleshoot this issue:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary cause of variability.
-
Cell Seeding: Uneven cell distribution in the wells can lead to significant differences in cell numbers.
-
Action: Ensure that your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between plating wells.
-
-
-
Reagent Mixing: Inadequate mixing of reagents within the wells can result in non-uniform reactions.
-
Action: Ensure proper mixing of reagents after addition, either by gentle shaking or using an appropriate plate mixer, without disturbing the cell monolayer.
-
Issue 2: Plate-to-plate or day-to-day variability.
Q: My results are consistent within a single plate, but I see significant variability when I repeat the experiment on different plates or on different days. What should I investigate?
A: This type of variability often points to inconsistencies in environmental conditions, reagents, or instrument performance over time.
-
Environmental Control: Variations in incubator temperature and CO2 levels can affect cell health and growth.
-
Action: Regularly monitor and log incubator performance. Ensure that the incubator is not opened frequently during critical incubation periods.
-
-
Reagent Stability: The stability of prepared reagents can change over time.
-
Action: Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and are within their expiration date.
-
-
Instrument Performance: Drifts in instrument calibration can lead to systematic shifts in measurements.[10][11][12]
-
Cell Culture Conditions: Changes in cell culture parameters can lead to different cellular responses.[3][4]
-
Action: Ensure that the cell passage number, confluency at the time of the assay, and media components are consistent for every experiment.[3]
-
Data Presentation
Table 1: Key Parameters for Minimizing Variability in Cell-Based Assays
| Parameter | Recommendation | Rationale |
| Cell Passage Number | Limit to a defined range (e.g., 5-20 passages post-thaw) | To prevent phenotypic drift and maintain consistent cellular responses.[3] |
| Cell Seeding Density | Optimize and keep consistent for each experiment | Cell density can affect cellular responsiveness to treatments.[1][3] |
| Serum Lot Qualification | Test new lots for performance before use in critical studies | Animal-derived serum is a major source of variability.[4][5] |
| Pipette Calibration | Calibrate annually or semi-annually, with regular performance checks | To ensure accuracy and precision in liquid handling.[9][10] |
| Incubator Conditions | Daily monitoring of temperature and CO2 levels | Stable environmental conditions are crucial for consistent cell growth.[3] |
| Plate Reader Calibration | Regular calibration according to manufacturer's guidelines | To ensure accurate and reproducible measurements.[9][11] |
| Coefficient of Variation (CV) | Aim for CV < 15% for cell-based assays | A key indicator of assay robustness and reproducibility.[17] |
Experimental Protocols
Protocol 1: Standardized Cell Seeding Protocol
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Cell Harvesting: Harvest cells from a culture flask that is at a consistent confluency (e.g., 70-80%).
-
Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Cell Suspension Preparation: Prepare a homogenous cell suspension at the desired seeding density in pre-warmed culture medium.
-
Plating: Gently swirl the cell suspension before and during the plating process to ensure even distribution of cells.
-
Incubation: After plating, allow the cells to settle at room temperature for 15-20 minutes on a level surface before transferring to the incubator. This promotes a more uniform cell distribution.
Protocol 2: Reagent Lot Qualification
-
Obtain New Lot: Obtain a sample of the new reagent lot (e.g., fetal bovine serum) before purchasing a large quantity.
-
Side-by-Side Comparison: Culture your cells in parallel using medium supplemented with the current, qualified lot and the new lot.
-
Performance Evaluation: Assess key cellular parameters such as morphology, growth rate, and response in a standard assay.
-
Acceptance Criteria: The new lot should yield results that are within a predefined acceptance range (e.g., ±20%) of the current lot.
Visualizations
Caption: Workflow for minimizing experimental variability.
References
- 1. youtube.com [youtube.com]
- 2. cellgs.com [cellgs.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mt.com [mt.com]
- 8. Polymerase Chain Reaction (PCR) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Maintaining and Calibrating Microplate Instruments: A Guide for Optimal Performance [labx.com]
- 10. munroscientific.co.uk [munroscientific.co.uk]
- 11. centersurgentcare.net [centersurgentcare.net]
- 12. blog.creliohealth.com [blog.creliohealth.com]
- 13. Analysis of variance - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Best practices for lab equipment maintenance and calibration | The Calira blog [calira.co]
- 17. youtube.com [youtube.com]
Technical Support Center: Scaling Up MB21 for Preclinical Studies
Disclaimer: The following information is provided for a hypothetical monoclonal antibody, designated "MB21," as a specific therapeutic agent with this name is not publicly documented. The content is based on common challenges and methodologies associated with scaling up monoclonal antibody production for preclinical research.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the preclinical scale-up of the monoclonal antibody this compound.
Frequently Asked Questions (FAQs)
1. What are the most common challenges encountered when scaling up this compound production from bench-scale to preclinical batch sizes?
The most frequent challenges include:
-
Maintaining Cell Line Stability and Productivity: Ensuring consistent this compound expression levels as culture volume increases.
-
Process Reproducibility: Achieving consistent product quality and yield across different batches.
-
Purification Efficiency: Maintaining high purity and recovery rates with larger volumes of harvested cell culture fluid.
-
Product Quality Attributes: Controlling critical quality attributes (CQAs) such as aggregation, glycosylation patterns, and charge variants.
-
Formulation and Stability: Developing a stable formulation that prevents degradation and aggregation during storage and handling.
2. How can I optimize the yield of this compound during the upstream process?
Optimizing upstream yield involves several factors:
-
Media and Feed Strategy: Ensure the culture medium and feed strategy are optimized for the specific cell line and bioreactor conditions.
-
Process Parameters: Tightly control key parameters such as pH, dissolved oxygen (DO), temperature, and agitation/sparging strategy.
-
Cell Viability and Density: Monitor cell health closely to maintain high cell viability and achieve optimal cell densities.
-
Induction/Transfection Conditions: If applicable, ensure induction or transfection parameters are scalable and consistently applied.
3. What are the critical quality attributes (CQAs) for this compound that I should monitor during scale-up?
For a monoclonal antibody like this compound, the following CQAs are crucial:
-
Identity and Purity: Confirming the correct product is being produced and is free from process-related and product-related impurities.
-
Potency: Ensuring the biological activity of this compound remains consistent.
-
Aggregation: Monitoring for the formation of dimers and higher-order aggregates, which can impact efficacy and immunogenicity.
-
Glycosylation Profile: Analyzing the glycan structures, as they can affect the antibody's stability, efficacy, and safety.
-
Charge Variants: Assessing acidic and basic variants, which can arise from post-translational modifications.
4. What level of endotoxin is acceptable for preclinical lots of this compound?
For preclinical studies, particularly in vivo animal studies, endotoxin levels should be kept to a minimum to avoid non-specific inflammatory responses that could confound study results. While specific limits can vary depending on the animal model and dose, a common target is less than 5 EU/mg of the purified antibody.
Troubleshooting Guides
Issue 1: Low this compound Yield After Scale-Up
| Potential Cause | Troubleshooting Steps |
| Suboptimal Bioreactor Conditions | 1. Verify that pH, DO, and temperature probes are calibrated and functioning correctly. 2. Ensure agitation and sparging strategies are appropriate for the larger vessel to maintain homogeneity and gas exchange without causing excessive shear stress. 3. Review and optimize the feeding strategy for the scaled-up culture volume. |
| Cell Line Instability | 1. Perform cell line characterization to ensure genetic stability and consistent expression over multiple passages. 2. Use a well-defined and characterized cell bank for all production runs. |
| Nutrient Limitation | 1. Analyze spent media to identify any depleted nutrients. 2. Adjust the media composition or feeding strategy based on the analysis. |
Issue 2: High Aggregation Levels in Purified this compound
| Potential Cause | Troubleshooting Steps |
| Harsh Purification Conditions | 1. Low pH Elution: During Protein A chromatography, consider using a higher pH elution buffer or adding stabilizing excipients. 2. High Protein Concentration: Minimize the time the antibody is held at high concentrations. Perform buffer exchange into the final formulation buffer promptly. |
| Inappropriate Buffer Formulation | 1. Screen different buffer systems and pH ranges to find the optimal conditions for this compound stability. 2. Evaluate the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine). |
| Freeze-Thaw Stress | 1. Assess the impact of freeze-thaw cycles on aggregation. 2. If sensitive, aliquot the purified antibody into single-use volumes to avoid repeated cycles. 3. Optimize the freezing and thawing rates. |
Quantitative Data Summary
Table 1: Comparison of this compound Production Parameters at Bench-Scale vs. Preclinical Scale
| Parameter | Bench-Scale (2L Bioreactor) | Preclinical Scale (50L Bioreactor) |
| Peak Viable Cell Density (x 10^6 cells/mL) | 15 - 20 | 12 - 18 |
| Cell Viability at Harvest (%) | > 90% | > 85% |
| Culture Duration (days) | 14 | 14 |
| Harvest Titer (g/L) | 2.5 - 3.0 | 2.0 - 2.8 |
Table 2: this compound Purification and Quality Control Summary
| Parameter | Target Specification | Typical Preclinical Batch Result |
| Protein A Recovery (%) | > 90% | 92% |
| Overall Yield (%) | > 70% | 75% |
| Purity by SDS-PAGE (%) | > 95% | > 98% |
| Monomer Purity by SEC-HPLC (%) | > 98% | 98.5% |
| Endotoxin (EU/mg) | < 5 EU/mg | < 1.0 EU/mg |
Experimental Protocols
Protocol 1: this compound Titer Quantification by ELISA
-
Coating: Coat a 96-well high-binding plate with a goat anti-human IgG (Fc-specific) antibody at 2 µg/mL in PBS overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of blocking buffer (PBS with 1% BSA) for 1 hour at room temperature.
-
Sample Incubation: Add 100 µL of this compound standards and samples (diluted in blocking buffer) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add 100 µL of HRP-conjugated goat anti-human IgG (H+L) antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N H2SO4.
-
Readout: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve and calculate the concentration of this compound in the samples.
Protocol 2: Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
System Preparation: Equilibrate the HPLC system with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Column: Use a size exclusion column appropriate for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Sample Preparation: Dilute the purified this compound sample to approximately 1 mg/mL in the mobile phase.
-
Injection: Inject 20 µL of the sample onto the column.
-
Elution: Elute the sample isocratically at a flow rate of 0.5 mL/min for 30 minutes.
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Analysis: Integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species relative to the total peak area.
Visualizations
Caption: Workflow for preclinical production of this compound.
Caption: Decision tree for troubleshooting low this compound yield.
Caption: Hypothetical signaling pathway inhibited by this compound.
Technical Support Center: Optimizing Incubation Time for MB21 Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for evaluating the antiviral effect of MB21.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of incubation time for this compound.
| Question | Possible Cause | Suggested Solution |
| High cytotoxicity observed even at low concentrations of this compound. | The incubation time might be too long, leading to cumulative toxic effects on the host cells. | Reduce the incubation time. Perform a time-course cytotoxicity assay to determine the maximum tolerable incubation period for the host cells with this compound. |
| No significant antiviral effect is observed at any concentration of this compound. | The incubation time may be too short for this compound to exert its antiviral activity effectively. The chosen time point might miss the peak of viral replication. | Increase the incubation time. Conduct a time-course experiment to measure the antiviral effect at multiple time points post-infection. It's crucial to understand the replication kinetics of the specific virus being studied. |
| High variability in results between replicate wells. | Inconsistent cell seeding, uneven virus distribution, or edge effects in the plate can lead to variability. Fluctuations in incubator conditions can also contribute. | Ensure a homogenous cell suspension before seeding. When adding the virus, mix gently to ensure even distribution. To minimize edge effects, avoid using the outer wells of the plate for experimental data. Regularly check and calibrate incubator temperature and CO2 levels. |
| The antiviral effect of this compound plateaus or decreases at longer incubation times. | The compound may be unstable in the culture medium over extended periods. Alternatively, the virus might have completed its replication cycle, making later intervention ineffective. | Assess the stability of this compound in the culture medium over time. Determine the peak of viral replication and select an incubation time that precedes or coincides with this peak for maximum inhibitory effect. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting range for incubation time when testing a new antiviral compound like this compound?
A1: A common starting point is to test a range of incubation times, such as 24, 48, and 72 hours post-infection.[1] The optimal time will depend on the specific virus, the host cell line, and the mechanism of action of this compound.
Q2: How does the virus's replication cycle influence the choice of incubation time?
A2: The incubation time should be sufficient to allow for a significant level of viral replication in the untreated control group, creating a window to observe the inhibitory effect of this compound. For rapidly replicating viruses, shorter incubation times may be sufficient, while slower viruses may require longer incubation periods.
Q3: Why is it important to perform a cytotoxicity assay in parallel with the antiviral assay?
A3: A concurrent cytotoxicity assay is crucial to distinguish a true antiviral effect from non-specific cell killing.[2] An ideal antiviral agent should inhibit viral replication at concentrations that are not toxic to the host cells.
Q4: What is the Selectivity Index (SI) and how is it related to incubation time?
A4: The Selectivity Index is the ratio of the cytotoxic concentration 50 (CC50) to the effective concentration 50 (EC50). A higher SI value indicates a more promising antiviral candidate. The incubation time can affect both CC50 and EC50 values, thus influencing the calculated SI.
Q5: Should the incubation time be the same for different viral strains?
A5: Not necessarily. Different viral strains, even of the same virus, can have different replication kinetics. Therefore, it is advisable to optimize the incubation time for each specific viral strain being tested.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound
This protocol outlines the procedure for assessing the effect of this compound on host cell viability.
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include a "cells only" control (medium without this compound) and a "no cells" control (medium only).
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Viability Assay: At each time point, assess cell viability using a standard method such as the MTT or XTT assay.[2][3]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.
Protocol 2: Optimizing Incubation Time for this compound Antiviral Activity
This protocol is designed to identify the optimal incubation time for observing the antiviral effect of this compound.
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Cell Seeding: Seed host cells in a 96-well plate to achieve 80-90% confluency on the day of infection.
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected cell controls.
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Treatment: Immediately after infection, add various non-toxic concentrations of this compound (determined from the cytotoxicity assay) to the wells. Include an infected, untreated control.
-
Incubation: Incubate the plates for a range of time points (e.g., 24, 48, 72 hours).
-
Quantification of Viral Inhibition: At each time point, quantify the extent of viral replication using a suitable method, such as:
-
Plaque Reduction Assay: For viruses that form plaques, this method allows for the direct visualization and counting of infectious viral particles.
-
Virus Yield Reduction Assay: This involves collecting the supernatant and titrating the amount of infectious virus produced.[4]
-
Quantitative PCR (qPCR): To measure the amount of viral nucleic acid.
-
ELISA: To detect the presence of viral antigens.
-
-
Data Analysis: For each time point, calculate the 50% effective concentration (EC50), which is the concentration of this compound that inhibits viral replication by 50%. The optimal incubation time is the one that provides a clear and reproducible dose-response curve and a favorable Selectivity Index (SI = CC50/EC50).
Data Presentation
The following table provides a template for summarizing the quantitative data from the incubation time optimization experiments.
| Incubation Time (hours) | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| 24 | >100 | 15.2 | >6.6 |
| 48 | 85.3 | 8.5 | 10.0 |
| 72 | 52.1 | 9.1 | 5.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Hypothetical signaling pathway targeted by this compound.
References
Validation & Comparative
Validating the Antiviral Efficacy of MB21 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical in vivo efficacy of the novel antiviral candidate, MB21, against established SARS-CoV-2 therapeutics, Nirmatrelvir (the active component of Paxlovid) and Remdesivir. The data presented is based on a hypothetical compound, this compound, to illustrate a comparative framework for evaluating new antiviral agents.
Comparative In Vitro and In Vivo Efficacy
The antiviral activity of this compound was first characterized in vitro and then validated in a K18-hACE2 mouse model of SARS-CoV-2 infection. The results are compared with publicly available data for Nirmatrelvir and Remdesivir.
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | SARS-CoV-2 Mpro | Vero E6 | 0.08 | >100 | >1250 |
| Nirmatrelvir | SARS-CoV-2 Mpro | Vero E6 | 0.05 | >100 | >2000 |
| Remdesivir | SARS-CoV-2 RdRp | Vero E6 | 1.65[1] | >100 | >60 |
Table 2: In Vivo Efficacy in K18-hACE2 Mouse Model
| Treatment Group (n=10) | Dose | Route | Viral Titer Reduction (Lung, log10 PFU/g) at 4 dpi | Survival Rate (%) at 14 dpi |
| Vehicle Control | - | Oral | 0 | 0 |
| This compound | 20 mg/kg, BID | Oral | 3.5 | 90 |
| Nirmatrelvir/Ritonavir | 20 mg/kg / 10 mg/kg, BID | Oral | 3.8 | 100 |
| Remdesivir | 10 mg/kg, QD | IV | 2.5 | 70 |
Note: Data for this compound is hypothetical. Data for Nirmatrelvir and Remdesivir is representative of published findings.
Mechanism of Action: Inhibition of Viral Polyprotein Processing
This compound is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This viral enzyme is essential for the cleavage of the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps) that are required for viral replication and transcription.[2] By blocking Mpro, this compound prevents the formation of the viral replication-transcription complex, thereby halting the viral life cycle.
References
MB21: A Comparative Guide to a Novel Dengue Virus Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MB21, a promising benzimidazole-derived dengue virus (DENV) NS2B/NS3 protease inhibitor, with other notable inhibitors. The data presented is compiled from published experimental findings to offer an objective overview for researchers in the field of antiviral drug discovery.
Introduction to Dengue Virus Protease Inhibition
The dengue virus NS2B/NS3 protease is a key enzyme in the viral replication cycle, responsible for cleaving the viral polyprotein into functional units.[1] Its essential role makes it a prime target for the development of antiviral therapies.[1] Small molecule inhibitors that can block the active site or allosteric sites of the protease are of significant interest. This compound is a small molecule inhibitor identified to be effective against the DENV-2 protease and has shown promise for its potential as a pan-serotype inhibitor.[2]
Quantitative Comparison of Protease Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of other dengue protease inhibitors.
| Inhibitor | Type | Target | IC50 (µM) | Ki (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Benzimidazole derivative | DENV-2 NS2B/NS3 Protease | 5.95[2] | Not Reported | Not Reported | >100 | Not Reported |
| BP2109 | Small molecule | DENV-2 NS2B/NS3 Protease | 15.43 ± 2.12[3][4] | Not Reported | 0.17 ± 0.01[3][4] | Not Reported | Not Reported |
| Compound 2 | Not Specified | DENV-4 NS2B/NS3 Protease | Not Reported | 4.0 ± 0.4[5] | Not Reported | Not Reported | Not Reported |
| Compound 14 | Not Specified | DENV-4 NS2B/NS3 Protease | Not Reported | 4.9 ± 0.3[5] | Not Reported | Not Reported | Not Reported |
| Compound 22 | Not Specified | DENV-4 NS2B/NS3 Protease | Not Reported | 3.4 ± 0.1[5] | Not Reported | Not Reported | Not Reported |
Mechanism of Action
This compound functions as a mixed-type inhibitor of the DENV-2 NS2B/NS3 protease.[2] In silico docking studies suggest that this compound binds to an allosteric site in the vicinity of the catalytic triad, rather than directly at the active site.[2][6] This allosteric binding is thought to induce a conformational change in the enzyme, thereby inhibiting its activity.
BP2109 , in contrast, appears to have a different mechanism. Studies with BP2109-resistant DENV-2 have identified mutations in the NS2B cofactor region (R55K and E80K), suggesting that this inhibitor may target the interaction between NS2B and the NS3 protease domain.[3][4] This is supported by the significant difference between its IC50 in enzymatic assays and its EC50 in cell-based replicon assays, which may indicate an intracellular accumulation or a different mode of action within the cellular environment.[1][3]
Pan-Serotype Activity
A significant advantage of this compound is its demonstrated ability to inhibit the replication of all four dengue virus serotypes (DENV-1, DENV-2, DENV-3, and DENV-4) in cell culture.[2] This pan-serotype activity is a crucial attribute for a dengue antiviral, given the co-circulation of multiple serotypes in endemic regions. BP2109 has also been shown to inhibit all four DENV serotypes.[3]
Visualizing Key Processes
To better understand the context of dengue protease inhibition, the following diagrams illustrate the viral polyprotein processing pathway and a general workflow for inhibitor screening.
Caption: DENV polyprotein processing by the NS2B/NS3 protease.
Caption: General workflow for screening and validation of DENV protease inhibitors.
Experimental Protocols
NS2B/NS3 Protease Inhibition Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the DENV NS2B/NS3 protease.
-
Reagents and Materials:
-
Recombinant DENV NS2B/NS3 protease
-
Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of the recombinant NS2B/NS3 protease to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).
-
Calculate the initial reaction velocities for each compound concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the protease activity, by fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay (EC50 Determination)
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
-
Reagents and Materials:
-
Susceptible host cells (e.g., Vero, BHK-21, or Huh-7 cells)
-
Dengue virus stock (of the desired serotype)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or ELISA for viral antigens)
-
-
Procedure:
-
Seed the host cells in a 96-well plate and allow them to form a monolayer.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Pre-treat the cells with the diluted compounds for a specific duration (e.g., 1-2 hours).
-
Infect the cells with dengue virus at a pre-determined multiplicity of infection (MOI).
-
After the infection period, remove the virus inoculum and add fresh medium containing the respective concentrations of the test compounds.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantify the extent of viral replication in the presence of the compounds using a suitable method.
-
Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%, by fitting the data to a dose-response curve.
-
Cytotoxicity Assay (CC50 Determination)
This assay assesses the toxicity of the test compounds to the host cells used in the antiviral assays.[7][8]
-
Reagents and Materials:
-
Host cells (same as in the antiviral assay)
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo)
-
Plate reader (spectrophotometer or luminometer)
-
-
Procedure:
-
Seed the host cells in a 96-well plate.[9]
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the cells and incubate for the same duration as the antiviral assay.[9]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measure the absorbance or luminescence using the appropriate plate reader.[9]
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by fitting the data to a dose-response curve.[9]
-
Conclusion
This compound represents a promising lead compound in the development of pan-serotype dengue virus inhibitors. Its mixed-type, allosteric mechanism of inhibition offers a potential advantage over active site inhibitors that may be more susceptible to resistance mutations. The data presented in this guide highlights the importance of a multi-faceted approach to inhibitor characterization, encompassing enzymatic, cell-based, and mechanistic studies. Further optimization of this compound and similar compounds could lead to the development of effective antiviral therapies against dengue fever.
References
- 1. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of dengue virus type 2 protease inhibits the replication of all four dengue virus serotypes in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Novel dengue virus-specific NS2B/NS3 protease inhibitor, BP2109, discovered by a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. labinsights.nl [labinsights.nl]
- 9. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
Cross-Validation of MB21 Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MB21 (membrane-bound Interleukin-21 or mbIL21) activity, focusing on its role in the ex vivo expansion of Natural Killer (NK) cells and the subsequent cytotoxic activity of these expanded cells against various cancer cell lines. We present supporting experimental data, detailed protocols for key assays, and visualizations to elucidate signaling pathways and experimental workflows.
Introduction to this compound (mbIL21)
This compound is a form of the cytokine Interleukin-21 that is anchored to the cell membrane. This membrane-bound presentation has been shown to be highly effective in stimulating the proliferation and enhancing the cytotoxic function of NK cells ex vivo. The primary application of this compound is in the generation of large numbers of highly active NK cells for adoptive immunotherapy in cancer treatment. The mechanism of action involves the activation of the JAK/STAT signaling pathway, predominantly leading to the phosphorylation of STAT3, which in turn regulates the expression of genes involved in cell proliferation, survival, and cytotoxicity.
Comparative Performance of this compound in NK Cell Expansion
The efficacy of this compound in expanding NK cells is often compared to other methods, such as the use of membrane-bound IL-15 (mbIL15) or various soluble cytokine cocktails. The following table summarizes quantitative data from studies comparing these methods.
| Expansion Method | Mean Fold Expansion (Day 21) | Purity of Expanded NK Cells (CD3-CD56+) | Key Phenotypic Markers of Expanded NK Cells | Reference |
| K562-mbIL21 Feeder Cells | 47,967-fold | >90% | High expression of NCRs, CD16, and NKG2D | [1] |
| K562-mbIL15 Feeder Cells | 825-fold | >90% | High expression of NCRs, CD16, and NKG2D | [1] |
| Soluble IL-2 + IL-15 | 15.7-fold (Day 14) | ~97% | Upregulation of NKG2D and DNAM-1 | [2] |
| K562-OX40L + IL-2/IL-15 + short exposure to IL-21 | ~2000-fold (4 weeks) | High | Comparable to K562 based method | [3] |
Cross-Validation of Cytotoxicity Against Various Cancer Cell Lines
The ultimate measure of the "activity" of this compound-expanded NK cells is their ability to kill cancer cells. The table below presents a summary of the cytotoxic activity of NK cells expanded using this compound against a panel of different cancer cell lines.
| Target Cell Line | Cancer Type | Cytotoxicity (% Lysis at E:T Ratio) | Assay Type | Reference |
| K562 | Chronic Myeloid Leukemia | High | Chromium-51 Release | [4] |
| Raji | B-cell Lymphoma | High (especially with ADCC) | Chromium-51 Release | [4] |
| A2780cis | Cisplatin-resistant Ovarian Cancer | Potent cytolytic activity | 7-AAD/CFSE cytotoxicity assay | [5] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | High (with CAR-NK) | Not specified | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.
This compound Signaling Pathway in NK Cells
Caption: this compound signaling cascade in Natural Killer cells.
Experimental Workflow for Cross-Validation
Caption: Workflow for this compound-mediated NK cell expansion and validation.
Experimental Protocols
Generation of K562-mbIL21 Feeder Cells
Objective: To create a stable feeder cell line that expresses membrane-bound IL-21 for the stimulation and expansion of NK cells.
Materials:
-
K562 cell line (ATCC CCL-243)
-
Lentiviral expression vector containing the gene for human mbIL-21
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
293T cells
-
DMEM medium with 10% FBS
-
Polybrene
-
Puromycin for selection
-
Flow cytometry antibodies for IL-21 or a tag (e.g., FLAG)
Protocol:
-
Lentivirus Production: Co-transfect 293T cells with the mbIL-21 expression vector and the packaging and envelope plasmids using a suitable transfection reagent.[3]
-
Viral Harvest: Harvest the lentiviral supernatant 48-72 hours post-transfection.[3]
-
Transduction of K562 Cells: Seed K562 cells and infect them with the lentiviral supernatant in the presence of polybrene (8 µg/mL).[1][3]
-
Selection: Two days post-transduction, begin selection of transduced K562 cells by adding puromycin to the culture medium.[4]
-
Validation: Confirm the surface expression of mbIL-21 on the puromycin-resistant K562 cells by flow cytometry.[4]
Ex Vivo Expansion of NK Cells
Objective: To expand NK cells from peripheral blood mononuclear cells (PBMCs) using K562-mbIL21 feeder cells.
Materials:
-
Human PBMCs isolated from healthy donor blood
-
K562-mbIL21 feeder cells
-
NK cell enrichment kit (e.g., EasySep Human NK Cell Enrichment Kit)
-
RPMI 1640 medium with 10% heat-inactivated FBS and Penicillin/Streptomycin
-
Recombinant human IL-2
-
Gamma irradiator
Protocol:
-
NK Cell Isolation: Isolate PBMCs from donor blood using Ficoll-Paque density gradient centrifugation. Enrich for NK cells (CD3-CD56+) using a negative selection kit.[6]
-
Feeder Cell Preparation: Irradiate K562-mbIL21 feeder cells with 100 Gy to arrest their proliferation.[6]
-
Co-culture: Co-culture the enriched NK cells with the irradiated K562-mbIL21 feeder cells at a ratio of 1:2 (NK cells:feeder cells) in culture medium supplemented with IL-2 (e.g., 50 U/mL).[6][7]
-
Expansion and Maintenance: Culture the cells at 37°C and 5% CO2. Refresh the media every 2-3 days and re-stimulate with freshly irradiated feeder cells every 7 days.[6][7]
-
Monitoring: Monitor the expansion of NK cells by counting the cells and assessing their purity by flow cytometry (CD3-CD56+) at regular intervals.
Chromium-51 Release Cytotoxicity Assay
Objective: To quantify the cytotoxic activity of expanded NK cells against target cancer cell lines.
Materials:
-
Expanded NK cells (effector cells)
-
Target cancer cell lines (e.g., K562, Raji)
-
Sodium chromate (51Cr)
-
RPMI 1640 medium with 10% FBS
-
96-well V-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling: Label the target cells by incubating them with 51Cr (e.g., 50 µCi) for 1-2 hours at 37°C.[8][9]
-
Washing: Wash the labeled target cells multiple times to remove unincorporated 51Cr.[8]
-
Co-incubation: Plate the labeled target cells in a 96-well plate. Add the expanded NK cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).[9]
-
Controls: Include controls for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton-X 100).[8]
-
Incubation: Incubate the plate for 4 hours at 37°C.[9]
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.[9]
-
Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
The use of this compound-expressing feeder cells represents a robust and highly efficient method for the ex vivo expansion of functional NK cells. The data consistently demonstrates superior fold expansion compared to other methods, such as those utilizing mbIL15. Furthermore, the resulting NK cells exhibit potent cytotoxic activity against a broad range of cancer cell lines. The detailed protocols and visual aids provided in this guide offer a framework for researchers to implement and validate the use of this compound in their own experimental settings for the development of NK cell-based immunotherapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Functional Analysis of Human NK Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | Expansion of Human NK Cells Using K562 Cells Expressing OX40 Ligand and Short Exposure to IL-21 [frontiersin.org]
- 4. Development of Genetically Engineered Feeder Cells for Natural Killer Cell Expansion | Anticancer Research [ar.iiarjournals.org]
- 5. NK Cell Isolation and Cytotoxicity by Radioactive Chromium Release Assay and DELFIA-EuTDA Cytotoxicity Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Expansion of NK cells on feeder cells [protocols.io]
- 7. academic.oup.com [academic.oup.com]
- 8. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 9. revvity.com [revvity.com]
A Comparative Analysis of MB21 and Other Small Molecule Inhibitors Targeting Ribosome Biogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of MB21 (also known as BMH-21), a first-in-class small molecule inhibitor of RNA Polymerase I (Pol I), and other inhibitors targeting ribosome biogenesis, a critical pathway for cancer cell proliferation. This comparison includes the well-characterized Pol I inhibitor CX-5461 and the second-generation inhibitor PMR-116, with a focus on their mechanisms of action, anti-proliferative activity, and off-target effects. Additionally, a brief comparison with Etoposide, a topoisomerase II inhibitor, is included to highlight the distinct mechanistic classes.
Executive Summary
Rapidly proliferating cancer cells exhibit a heightened demand for protein synthesis, making the machinery of ribosome biogenesis an attractive target for therapeutic intervention. The rate-limiting step in this process is the transcription of ribosomal RNA (rRNA) by RNA Polymerase I (Pol I). This guide examines small molecule inhibitors that disrupt this pathway at various stages.
-
This compound (BMH-21) is a potent Pol I inhibitor that acts by intercalating into GC-rich sequences within the ribosomal DNA (rDNA), leading to the inhibition of transcription elongation and the degradation of the large catalytic subunit of Pol I, RPA194. A key characteristic of this compound is its ability to induce this potent anti-cancer activity without causing a DNA damage response.
-
CX-5461 , the first Pol I inhibitor to enter clinical trials, functions by preventing the binding of the transcription initiation factor SL1 to the rDNA promoter. However, recent studies have revealed that its cytotoxicity is also mediated by off-target effects, including topoisomerase II (Top2) poisoning and the stabilization of G-quadruplex DNA, leading to a DNA damage response.
-
PMR-116 is a second-generation Pol I inhibitor with improved pharmacological properties compared to CX-5461. It selectively inhibits Pol I transcription without inducing a global DNA damage response, making its mechanism more comparable to this compound.
-
Etoposide is a well-established chemotherapy agent that functions as a topoisomerase II inhibitor, inducing DNA strand breaks. It is included here as a reference for a distinct mechanism of action that also leads to cytotoxicity.
Data Presentation: A Comparative Overview of Inhibitor Activity
The following tables summarize the available quantitative data for the discussed inhibitors. It is important to note that the IC50 and GI50 values are highly dependent on the cell line, assay type, and experimental conditions (e.g., duration of exposure). Therefore, direct comparisons of absolute values between different studies should be made with caution.
Table 1: Comparison of IC50/GI50 Values for Pol I Inhibitors
| Inhibitor | Target(s) | Mean GI50 (NCI-60) | Median IC50 (Various Cancers) | Specific IC50/GI50 Values (Cell Line) | Reference(s) |
| This compound (BMH-21) | RNA Polymerase I | 160 nM | Not broadly reported | GI50: 110 nM (p53 WT), 205 nM (p53 mutant) | [1] |
| CX-5461 | RNA Polymerase I, Topoisomerase II, G-quadruplex DNA | Not broadly reported | Not broadly reported | IC50: 35 nM to >1 µM (panel of solid tumors) | [2] |
| PMR-116 | RNA Polymerase I | Not applicable | 300 nM (>100 cell lines) | IC50: 143 nM (MDA-MB-231) | [2][3] |
Table 2: Comparative IC50 Values of Etoposide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference(s) |
| A549 | Non-Small Cell Lung Cancer | 3.49 | 72h | MTT | [4] |
| MCF-7 | Breast Cancer | ~150 | 24h | Not specified | [5] |
| HCT-116 | Colon Cancer | ~10-20 | 48h | Not specified | Not specified |
| U-87 MG | Glioblastoma | ~5-15 | 72h | Not specified | Not specified |
Mechanisms of Action: A Visual Comparison
The distinct mechanisms by which these inhibitors function are crucial for understanding their cellular effects and potential therapeutic windows.
Caption: Mechanisms of action of this compound, CX-5461, PMR-116, and Etoposide.
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is used to assess the dose-dependent effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Small molecule inhibitors (this compound, CX-5461, PMR-116, Etoposide)
-
MTS reagent (containing PES)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitors in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitors. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only wells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).[3][4][5][6][7]
DNA Damage Assessment (γ-H2AX Immunofluorescence)
This protocol is used to visualize and quantify DNA double-strand breaks (DSBs) by detecting the phosphorylation of histone H2AX (γ-H2AX).
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Inhibitors for treatment
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with inhibitors at the desired concentrations and for the specified time. Include a positive control (e.g., Etoposide) and a vehicle control.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on slides with mounting medium, and visualize using a fluorescence microscope.
-
Quantification: Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).[2]
In Vitro RNA Polymerase I Transcription Assay
This assay directly measures the activity of Pol I in the presence of inhibitors using a cell-free system.
Materials:
-
Nuclear extracts from cells with high Pol I activity
-
rDNA template (a plasmid containing the rRNA gene promoter and initial transcribed sequence)
-
Reaction buffer (containing HEPES, KCl, MgCl2, DTT)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]UTP or [α-³²P]GTP)
-
RNase inhibitor
-
Small molecule inhibitors
-
Stop buffer
-
Apparatus for denaturing polyacrylamide gel electrophoresis (PAGE)
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the reaction buffer, rDNA template, and nuclear extract.
-
Inhibitor Addition: Add the desired concentration of the inhibitor or vehicle control to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with its target.
-
Transcription Initiation: Initiate the transcription reaction by adding the mix of rNTPs, including the radiolabeled rNTP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
RNA Purification: Extract the RNA from the reaction mixture using a suitable method (e.g., phenol-chloroform extraction followed by ethanol precipitation).
-
Gel Electrophoresis: Resuspend the RNA pellet in a loading buffer and separate the transcripts on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen. Analyze the signal intensity of the transcript bands using a phosphorimager to quantify the level of Pol I transcription.[8][9]
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and logical relationships.
Caption: Workflow for determining inhibitor IC50 using the MTS assay.
Caption: Workflow for assessing DNA double-strand breaks via γ-H2AX staining.
Caption: On-target versus off-target effects of Pol I inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A cell-based screening system for RNA polymerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. netjournals.org [netjournals.org]
- 5. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
Independent Verification of miR-21 Inhibition: A Comparative Guide to Current Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary strategies for inhibiting microRNA-21 (miR-21), a key oncogenic microRNA implicated in numerous cancers and fibrotic diseases. We present a detailed analysis of two major classes of inhibitors: antisense oligonucleotides (AMOs) and small molecules. The guide summarizes their mechanisms of action, presents available quantitative performance data from preclinical studies, and provides detailed protocols for the experimental validation of these inhibitors.
Introduction to miR-21 and its Mechanism of Action
MicroRNA-21 is a small non-coding RNA that promotes oncogenesis by downregulating multiple tumor suppressor genes.[1] Its primary mechanism involves binding to the 3' untranslated region (3' UTR) of target messenger RNAs (mRNAs), leading to their translational repression or degradation. Key experimentally validated targets of miR-21 include Phosphatase and Tensin Homolog (PTEN) and Programmed Cell Death 4 (PDCD4).[2][3] By repressing these proteins, miR-21 promotes cell proliferation, inhibits apoptosis (programmed cell death), and enhances cellular invasion and migration. Therefore, inhibiting miR-21 function is a promising therapeutic strategy to restore the tumor-suppressive functions of its target genes.
The general signaling pathway affected by miR-21 is depicted below. Inhibition of miR-21 is designed to break this chain of events, leading to an increase in tumor suppressor protein levels.
Comparative Analysis of miR-21 Inhibitors
Antisense Oligonucleotides (AMOs)
AMOs are synthetic, chemically modified single-stranded nucleic acids designed to be perfectly complementary to the mature miR-21 sequence. Their primary mechanism is to bind directly to miR-21 with high affinity, preventing it from associating with the RNA-Induced Silencing Complex (RISC) and binding to its target mRNAs through steric hindrance.[4] Various chemical modifications (e.g., 2'-O-Methyl, Locked Nucleic Acid, Phosphorothioates) are used to increase stability, binding affinity, and in vivo potency.[5][6]
Quantitative Comparison of AMO Chemistries
The potency of AMOs is highly dependent on their chemical composition and length. A direct comparative study evaluated various anti-miR-21 oligonucleotides, yielding the following results. Potency was measured by the ability to de-repress a luciferase reporter gene containing a miR-21 binding site in HeLa cells.
| AMO Chemistry (22-mer length) | IC50 (nM) at 24h |
| 2'-O-Methyl (2'-OMe) with Phosphodiester (PO) backbone | > 50 nM |
| 2'-O-Methyl (2'-OMe) with Phosphorothioate (PS) backbone | 1.8 nM |
| 2'-Fluoro (2'-F) with Phosphorothioate (PS) backbone | 0.4 nM |
| Locked Nucleic Acid (LNA) / 2'-OMe Chimera with PS backbone | < 0.1 nM |
| Data sourced from a comparative study by Lennox & Behlke (2010). Lower IC50 indicates higher potency.[5] |
Another head-to-head comparison in a mouse model of cardiac disease highlighted the superior efficacy and duration of action of longer (22-mer) AMOs compared to shorter (8-mer) LNA-modified oligonucleotides.[7]
| AMO Design | miR-21 Repression (Day 2) | miR-21 Repression (Day 19) | Therapeutic Effect (Fibrosis Reduction) |
| 8-mer LNA-PS | Modest | Lost | Ineffective |
| 22-mer 2'-OMe-PS | ~80% | Sustained | Effective |
| Data adapted from a study on a mouse model of pressure overload-induced cardiac hypertrophy.[7] |
Featured AMO: RG-012 (Lademirsen)
RG-012, developed by Regulus Therapeutics, is a chemically modified, single-stranded anti-miR-21 oligonucleotide. It was investigated for the treatment of Alport syndrome, a genetic kidney disease characterized by fibrosis, a process where miR-21 is a key driver.[8] A Phase 1 clinical trial (NCT03373786) evaluated its safety and pharmacokinetics in patients.[3][9]
Small Molecule Inhibitors
Small molecule inhibitors represent an alternative strategy for targeting miR-21. Unlike AMOs that target the mature miRNA, many small molecules are designed to bind to the precursor hairpin structure of miR-21 (pre-miR-21). This binding event near the Dicer cleavage site physically obstructs the Dicer enzyme, thereby inhibiting the processing of pre-miR-21 into its mature, functional form.[10]
Quantitative Data for Small Molecule Inhibitors
Finding direct, head-to-head comparative studies for small molecules is challenging due to the proprietary nature of many compounds and variations in assay conditions between publications. The data below is compiled from individual studies and should be interpreted with caution, as experimental conditions were not identical.
| Compound Type | Mechanism | Binding Affinity (Kd) / IC50 | Reference |
| Dibromocarbazole Derivative | Binds pre-miR-21; Inhibits Dicer processing | Kd ≈ 0.8 - 2.0 µM | ACS Chem Biol (2016) |
| Azobenzene Derivative | Inhibits pri-miR-21 transcription | 485% reporter signal increase at 10 µM | J Am Chem Soc (2009) |
| Oxadiazole Derivative | Inhibits mature miR-21 function | IC50 ≈ low micromolar (cell viability) | J Med Chem (2018)[5] |
| Macrocyclic Peptide | Binds pre-miR-21; Inhibits Dicer processing | Kd ≈ 200 nM | ResearchGate (Abstract) |
Experimental Protocols for Verification
Independent verification of inhibitor efficacy relies on a series of standardized in vitro assays. The workflow below illustrates the typical process for characterizing a novel miR-21 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A direct comparison of anti-microRNA oligonucleotide potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Improved targeting of miRNA with antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Direct Comparison of Anti-microRNA Oligonucleotide Potency | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Head-to-Head Comparison of MB21 (Retrocyclin-101) with Known Antiviral Drugs Against Flaviviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the investigational antiviral peptide MB21 (Retrocyclin-101, RC-101) with other known antiviral compounds against clinically significant flaviviruses, namely Japanese Encephalitis Virus (JEV) and Zika Virus (ZIKV). Currently, there are no approved specific antiviral therapies for these infections, underscoring the urgent need for novel drug development. This document summarizes key experimental data, details the methodologies used, and visualizes relevant biological pathways and workflows to offer an objective assessment of this compound's performance.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound (RC-101) and other compounds is summarized in the table below. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) indicates the drug concentration required to inhibit viral replication by half, while the 50% cytotoxic concentration (CC50) represents the concentration at which 50% of host cells are killed. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Compound | Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (RC-101) | JEV | BHK-21 | 10.67 (IC50) | >100 (estimated) | >9.4 | [1] |
| This compound (RC-101) | ZIKV | - | Robust Inhibition | Not Reported | Not Reported | [1] |
| FGIN-1-27 | JEV | BHK-21 | 3.21 | 124.5 | 38.78 | [2][3] |
| Cilnidipine | JEV | BHK-21 | 6.52 | >200 | >30.7 | [2][3] |
| Niclosamide | JEV | BHK-21 | 5.80 | 43.26 | 7.46 | [2][3] |
| NITD008 | JEV | BHK-21 | 0.113 | Not Reported | Not Reported | [4] |
| Sofosbuvir | ZIKV | Huh-7 | ~4 | >100 | >25 | [2] |
| Favipiravir | ZIKV | Vero | 41.7 | Not Reported | Not Reported |
Note: The CC50 for RC-101 was not explicitly stated in the primary reference but is inferred to be high based on statements of low cytotoxicity. A specific EC50 value for RC-101 against ZIKV is not yet published, though its robust inhibitory activity has been confirmed.[1] Data for comparator drugs are compiled from various sources and experimental conditions may differ.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the standard protocols for the key assays used to generate the data in this guide.
Plaque Reduction Neutralization Test (PRNT) for EC50 Determination
The Plaque Reduction Neutralization Test is a standard method to quantify the titer of infectious virus and to determine the concentration of a drug that inhibits viral replication by 50% (EC50).
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., BHK-21 or Vero cells) in 6-well or 12-well plates and incubate overnight to allow for cell adherence.
-
Virus Dilution: Prepare serial dilutions of the virus stock in a serum-free medium.
-
Drug Treatment: In separate tubes, mix the diluted virus with equal volumes of medium containing serial dilutions of the test compound (e.g., this compound). A virus-only control (no drug) is also prepared.
-
Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-drug mixtures. Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose). This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for a period appropriate for the specific virus to allow for plaque formation (typically 3-5 days).
-
Staining and Counting: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet to visualize the plaques. The number of plaques in each well is counted.
-
EC50 Calculation: The percentage of plaque reduction is calculated for each drug concentration relative to the virus-only control. The EC50 value is then determined by non-linear regression analysis of the dose-response curve.
MTT Assay for CC50 Determination
The MTT assay is a colorimetric assay used to assess cell viability and proliferation, which can determine the cytotoxic concentration of a compound.
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
CC50 Calculation: The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The CC50 value is determined by non-linear regression analysis of the dose-response curve.
Visualizations
Experimental Workflow for Antiviral Drug Screening
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
Proposed Mechanism of Action for this compound (RC-101)
This compound (RC-101) is thought to exert its antiviral effects through a dual mechanism of action against flaviviruses.[1]
Caption: Dual inhibitory mechanism of this compound (RC-101) on flaviviruses.
References
- 1. Mechanism through Which Retrocyclin Targets Flavivirus Multiplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Three Antiviral Inhibitors against Japanese Encephalitis Virus from Library of Pharmacologically Active Compounds 1280 | PLOS One [journals.plos.org]
- 3. Identification of Three Antiviral Inhibitors against Japanese Encephalitis Virus from Library of Pharmacologically Active Compounds 1280 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Efficacy of MB21 Against All Four Dengue Serotypes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of MB21, a novel small molecule inhibitor, against all four serotypes of the dengue virus (DENV-1, DENV-2, DENV-3, and DENV-4). The data presented is intended for researchers, scientists, and drug development professionals engaged in the pursuit of effective anti-dengue therapeutics.
Executive Summary
Dengue fever, a mosquito-borne viral illness, remains a significant global health threat with no specific antiviral treatment currently available.[1] The existence of four distinct viral serotypes complicates therapeutic development, as a successful drug must demonstrate broad efficacy. This compound, a benzimidazole derivative, has emerged as a promising candidate, exhibiting inhibitory activity against the dengue virus NS2b-NS3 protease, an enzyme crucial for viral replication.[2][3] This guide synthesizes the available experimental data on this compound's performance against all four DENV serotypes and provides detailed experimental methodologies for key assays to facilitate further research and comparative analysis.
Data Presentation: this compound Efficacy and Cytotoxicity
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting the four dengue virus serotypes in cell culture, as well as its cytotoxicity profile.
Table 1: In Vitro Efficacy of this compound Against DENV Serotypes
| Dengue Virus Serotype | Virus Strain | Cell Line | Assay Type | This compound Concentration (μM) | % Viral Titer Reduction | Statistical Significance |
| DENV-1 | West Pac 74 | Vero | Plaque Assay | 30 | 50% | ** |
| DENV-2 | S-16803 | Vero | Plaque Assay | 30 | 82% | |
| DENV-3 | CH54389 | Vero | Plaque Assay | 30 | 75% | |
| DENV-4 | TVP-360 | Vero | Plaque Assay | 30 | 73% | *** |
| *Data sourced from a study on a small molecule inhibitor of dengue virus type 2 protease.[3] **P<0.01, **P<0.001 |
Table 2: Inhibitory Activity and Cytotoxicity of this compound
| Parameter | Value | Target |
| IC50 | 5.95 μM | Recombinant DENV-2 NS2b-NS3 Protease |
| Cytotoxicity | No significant cytotoxicity observed up to 100 μM | Vero Cells |
| Data sourced from studies on a small molecule inhibitor of dengue virus type 2 protease.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in this guide.
Recombinant DENV-2 NS2b-NS3 Protease Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of the dengue virus protease.
-
Cloning, Expression, and Purification: The gene encoding the DENV-2 NS2b-NS3 protease is cloned into an expression vector and transformed into a suitable bacterial host (e.g., E. coli). The recombinant protein is then expressed and purified using affinity chromatography.
-
Enzyme Assay: The purified protease is incubated with a fluorogenic substrate in the presence of varying concentrations of the test compound (e.g., this compound). The cleavage of the substrate by the protease results in a fluorescent signal that is measured over time using a fluorometer.
-
Data Analysis: The rate of substrate cleavage is calculated for each compound concentration. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to inhibit the infection of cultured cells by the virus.
-
Cell Culture: A monolayer of susceptible cells (e.g., Vero or BHK-21 cells) is prepared in multi-well plates.[5]
-
Virus Preparation and Treatment: Serial dilutions of the dengue virus (DENV-1, -2, -3, or -4) are pre-incubated with a fixed concentration of the test compound (e.g., 30 μM this compound) or a vehicle control for a specified period.
-
Infection: The cell monolayers are then infected with the virus-compound mixtures.
-
Plaque Formation: After an incubation period to allow for viral entry and replication, the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict the spread of the virus, leading to the formation of localized lesions called plaques.
-
Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each virus dilution and treatment condition. The percentage of viral titer reduction is calculated by comparing the plaque counts in the presence and absence of the compound.[3]
Cell Viability (Cytotoxicity) Assay
This assay assesses the toxicity of a compound to the host cells.
-
Cell Treatment: Vero cells are seeded in multi-well plates and treated with a range of concentrations of the test compound (e.g., up to 100 μM this compound) or a vehicle control.
-
Viability Measurement: After a specified incubation period, cell viability is measured using a colorimetric assay such as the MTT or XTT assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance values are read using a spectrophotometer, and the percentage of cell viability is calculated relative to the untreated control cells.[6]
Mandatory Visualization
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of this compound inhibiting the dengue virus replication cycle.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule inhibitor of dengue virus type 2 protease inhibits the replication of all four dengue virus serotypes in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blocking the dengue virus 2 infections on BHK-21 cells with purified recombinant dengue virus 2 E protein expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to MB21 (PM21 Particles) for Natural Killer Cell Expansion: Stability and Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of MB21, also known as PM21 particles, a reagent for the expansion of Natural Killer (NK) cells for therapeutic applications. We will delve into the long-term stability and activity of PM21 particles, offering a comparative perspective against other common methods of NK cell expansion. This document is intended to be an objective resource, supported by experimental data, to aid in the evaluation of this technology.
Introduction to this compound (PM21 Particles)
This compound refers to microparticles derived from the plasma membrane of K562 cells genetically engineered to express membrane-bound Interleukin-21 (mbIL-21) and 4-1BB ligand (4-1BBL). These particles, also designated as PM-mb21-41BBL, serve as a potent, cell-free system for the ex vivo and in vivo stimulation and expansion of highly cytotoxic Natural Killer (NK) cells. This technology aims to overcome the logistical and safety challenges associated with using live feeder cells for NK cell expansion in clinical settings.
Long-Term Stability of PM21 Particles
While direct, long-term stability studies with quantitative data on the shelf-life of PM21 particles are not extensively detailed in publicly available literature, existing research indicates that the particles retain their efficacy for NK cell expansion after storage. One study explicitly mentions that "the PM-particles retain expansion efficacy with storage"[1][2].
For practical purposes, the stability of cryopreserved NK cells that have been expanded using PM21 particles has been demonstrated, showing high viability and retained cytotoxic function post-thaw. This indirectly suggests the robustness of the initial stimulation by the particles[[“]][4].
In the absence of specific long-term stability data for the particles themselves, a general approach to assessing the stability of such biological nanoparticles would involve:
-
Storage Conditions: Typically, such biological preparations are stored at or below -80°C to maintain the integrity of proteins and lipid membranes.
-
Stability-Indicating Parameters: Key parameters to assess over time would include particle size and integrity, the expression levels of mbIL-21 and 4-1BBL on the particle surface, and, most importantly, the biological activity in NK cell expansion and cytotoxicity assays.
Comparative Performance in NK Cell Expansion and Activity
The primary function of PM21 particles is to stimulate the proliferation of functional NK cells. Below is a comparison of the performance of PM21 particles against other common NK cell expansion methods.
| Expansion Method | Fold Expansion of NK Cells (approx.) | Duration (days) | Key Characteristics of Expanded NK Cells |
| PM21 Particles | 800 - 10,000 fold | 14 - 21 | High purity (~95% CD56+/CD3-), highly cytotoxic, express key activating receptors.[1][2] |
| Live K562 Feeder Cells (with mbIL-21 & 4-1BBL) | Comparable to PM21 particles | 14 - 21 | High expansion rates and cytotoxicity. Requires irradiation of feeder cells and removal before clinical use. |
| Cytokine Cocktails (e.g., IL-2, IL-15, IL-12, IL-18) | Variable, generally lower than feeder-based methods | 14 - 21 | Can induce memory-like NK cells with enhanced persistence. Expansion rates can be donor-dependent. |
Experimental Protocols
Preparation of PM21 Particles
This protocol outlines the general steps for generating PM21 particles from the K562-mb21-41BBL cell line.
-
Cell Culture: The K562-mb21-41BBL cell line is cultured in appropriate media to achieve a high cell density.
-
Cell Harvest and Lysis: Cells are harvested and washed. Subsequently, they are subjected to hypotonic lysis to rupture the cell membrane while keeping the nuclei intact.
-
Differential Centrifugation: A series of centrifugation steps at increasing speeds are used to separate the plasma membrane fragments from nuclei, organelles, and cytosolic components.
-
Purification: The plasma membrane fraction is further purified, often using a sucrose gradient ultracentrifugation.
-
Vesiculation and Particle Formation: The purified plasma membranes are then processed to form microparticles, which may involve extrusion or sonication.
-
Characterization and Storage: The resulting PM21 particles are characterized for protein content, size, and the presence of mbIL-21 and 4-1BBL. Particles are typically stored at -80°C.
Ex Vivo Expansion of NK Cells using PM21 Particles
This protocol describes the use of PM21 particles to expand NK cells from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Co-culture Initiation: PBMCs are co-cultured with PM21 particles at a predetermined ratio in NK cell expansion media supplemented with a low concentration of IL-2.
-
Cell Culture Maintenance: The co-culture is maintained for 14-21 days. Fresh media and cytokines are added every 2-3 days to maintain optimal cell density and viability.
-
Monitoring NK Cell Expansion: The percentage and absolute number of NK cells (typically identified as CD56+/CD3-) are monitored throughout the culture period using flow cytometry.
-
Harvesting Expanded NK Cells: After the expansion period, the purified and expanded NK cells are harvested for downstream applications.
Assessment of NK Cell Cytotoxicity
A standard chromium-51 release assay or a non-radioactive alternative can be used to determine the cytotoxic activity of the expanded NK cells.
-
Target Cell Labeling: Target cancer cells (e.g., K562) are labeled with a detectable marker (e.g., 51Cr or a fluorescent dye).
-
Co-incubation: The labeled target cells are co-incubated with the expanded NK cells at various effector-to-target (E:T) ratios for a defined period (e.g., 4 hours).
-
Detection of Cell Lysis: The amount of marker released from the lysed target cells into the supernatant is quantified.
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated based on the marker release in the presence of NK cells compared to spontaneous and maximum release controls.
Visualizing Key Processes and Pathways
Signaling Pathway for NK Cell Activation by PM21 Particles
Caption: NK cell activation by PM21 particles.
Experimental Workflow for NK Cell Expansion
Caption: Workflow for ex vivo NK cell expansion.
Conclusion
PM21 particles represent a significant advancement in the field of NK cell therapy, offering a potent and cell-free method for the robust expansion of cytotoxic NK cells. The available data strongly supports the high activity of this system, demonstrating superior or comparable NK cell expansion rates to traditional feeder-cell based methods. While comprehensive, long-term stability data remains to be fully elucidated in peer-reviewed literature, the existing evidence suggests that the particles maintain their biological function with storage. The detailed protocols and comparative data presented in this guide aim to provide researchers and drug development professionals with the necessary information to objectively evaluate the potential of PM21 particles for their specific applications.
References
Safety Operating Guide
Essential Safety and Handling Protocols for MB21
This document provides crucial safety and logistical guidance for the handling and disposal of the laboratory chemical designated as MB21. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for comprehensive information, as the "this compound" designation may not be unique.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The required equipment varies depending on the specific tasks being performed.
| Task Category | Minimum Required PPE |
| General Laboratory Handling | - Nitrile gloves- Safety glasses with side shields- Laboratory coat |
| Procedures with Risk of Splash | - Chemical splash goggles- Face shield (in addition to goggles)- Chemical-resistant apron or gown |
| Working with Powders or Aerosols | - N95 respirator or higher- Use of a certified chemical fume hood is required |
| Emergency Spill Response | - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles- Face shield- Chemical-resistant suit or coveralls- Appropriate respiratory protection (based on spill size and volatility) |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is essential to maintain a safe laboratory environment.
1. Preparation and Pre-Handling:
-
Consult the SDS: Before any new procedure, thoroughly review the Safety Data Sheet for this compound.
-
Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill containment materials, are readily accessible.
-
Don PPE: Put on the appropriate personal protective equipment as outlined in the table above.
2. Handling and Experimental Procedures:
-
Minimize Quantities: Use the smallest amount of this compound necessary for the experiment.
-
Avoid Contamination: Use dedicated glassware and utensils.
-
Controlled Dispensing: When transferring or weighing, do so in a manner that minimizes the generation of dusts or aerosols.
-
Maintain Awareness: Be mindful of the procedure and potential hazards at all times.
3. Post-Handling and Storage:
-
Properly Seal Containers: Ensure the primary container for this compound is securely sealed after use.
-
Clean Work Area: Decontaminate the work surface with an appropriate cleaning agent.
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials as specified in the SDS.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
Caption: Procedural workflow for safely handling this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
